molecular formula C12H12N2OS B1331736 5-Benzyl-6-methylthiouracil CAS No. 36361-79-2

5-Benzyl-6-methylthiouracil

Cat. No.: B1331736
CAS No.: 36361-79-2
M. Wt: 232.3 g/mol
InChI Key: DNEXCHUDIUXJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-6-methylthiouracil is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXCHUDIUXJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189886
Record name 5-Benzyl-6-methylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36361-79-2
Record name 5-Benzyl-6-methylthiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyl-6-methylthiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-benzyl-6-methylthiouracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to form the target thiouracil ring system. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes diagrammatic representations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

  • Synthesis of Ethyl 2-benzyl-3-oxobutanoate: This initial step involves the benzylation of ethyl acetoacetate. The reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking a benzyl halide.

  • Synthesis of this compound: The target compound is formed through the cyclocondensation of the synthesized β-ketoester, ethyl 2-benzyl-3-oxobutanoate, with thiourea. This reaction is typically carried out in the presence of a base.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate

This procedure details the alkylation of ethyl acetoacetate to introduce the benzyl group.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Benzyl chloride (or benzyl bromide)

  • Absolute ethanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. An exothermic reaction may be observed.

  • After the addition is complete, slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 1 to 40 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash them with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-benzyl-3-oxobutanoate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This section describes the formation of the thiouracil ring.

Materials:

  • Ethyl 2-benzyl-3-oxobutanoate

  • Thiourea

  • Sodium ethoxide (or sodium metal in ethanol)

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Prepare a solution of sodium ethoxide (2.0 equivalents) in absolute ethanol in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer. This can also be prepared by dissolving sodium metal in absolute ethanol.

  • To this basic solution, add ethyl 2-benzyl-3-oxobutanoate (1.0 equivalent) and thiourea (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours (typically 5-7 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize the solution with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash it with cold water, and dry it to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters

StepReactantsBase/CatalystSolventReaction TimeTemperature
1Ethyl acetoacetate, Benzyl chlorideSodium ethoxideAbsolute ethanol1 - 40 hoursReflux
2Ethyl 2-benzyl-3-oxobutanoate, ThioureaSodium ethoxideAbsolute ethanol5 - 7 hoursReflux

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
Ethyl 2-benzyl-3-oxobutanoateC₁₃H₁₆O₃220.2641.74[1]
This compoundC₁₂H₁₂N₂OS232.30N/A

Note: A specific yield for the cyclocondensation of ethyl 2-benzyl-3-oxobutanoate with thiourea to produce this compound is not explicitly available in the searched literature. The yield for the analogous synthesis of 6-methylthiouracil is reported to be in the range of 71-91%.

Visualization of Synthesis Pathway and Workflow

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Cyclocondensation EAA Ethyl Acetoacetate Intermediate Ethyl 2-benzyl-3-oxobutanoate EAA->Intermediate 1. NaOEt, EtOH 2. Benzyl Chloride NaOEt1 Sodium Ethoxide BenzylCl Benzyl Chloride FinalProduct This compound Intermediate->FinalProduct Thiourea, NaOEt, EtOH, Reflux Thiourea Thiourea NaOEt2 Sodium Ethoxide

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of Intermediate cluster_final Final Product Synthesis start Start dissolve_naoet Dissolve Sodium Ethoxide in Ethanol start->dissolve_naoet add_eaa Add Ethyl Acetoacetate dissolve_naoet->add_eaa add_benzylcl Add Benzyl Chloride add_eaa->add_benzylcl reflux1 Reflux Reaction Mixture add_benzylcl->reflux1 workup1 Workup: Aqueous Extraction reflux1->workup1 purify1 Purify by Column Chromatography workup1->purify1 intermediate Ethyl 2-benzyl-3-oxobutanoate purify1->intermediate dissolve_reagents Dissolve Intermediate and Thiourea in Ethanolic NaOEt intermediate->dissolve_reagents reflux2 Reflux Reaction Mixture dissolve_reagents->reflux2 workup2 Workup: Neutralization & Precipitation reflux2->workup2 purify2 Recrystallization workup2->purify2 final_product This compound purify2->final_product end End final_product->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

¹H NMR (DMSO-d₆, 250 MHz):

A spectrum for a compound identified as "6-BENZYL-2-THIOURACIL" is available and is presumed to be the target compound given the synthesis route.[2] The chemical shifts (δ) are reported in ppm.

  • Aromatic Protons (C₆H₅): Expected in the range of 7.2-7.4 ppm (multiplet).

  • CH₂ (Benzyl): A singlet is expected around 3.6-3.8 ppm.

  • CH₃ (Methyl): A singlet is expected around 2.1 ppm.

  • NH Protons (Thiouracil ring): Two broad singlets are expected at higher chemical shifts, typically above 10 ppm.

Expected IR Spectroscopy Data:

  • N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹.

  • C=O stretching (Amide): A strong absorption band around 1650-1700 cm⁻¹.

  • C=S stretching (Thioamide): A band in the region of 1200-1250 cm⁻¹.

  • C-H stretching (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): An exact mass of 232.0721 g/mol would be expected for C₁₂H₁₂N₂OS. The mass spectrum should show a prominent peak at m/z = 232.

References

Technical Guide to the Physicochemical Properties of Substituted Thiouracils: A Focus on 5-Benzyl-6-methylthiouracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

The physicochemical properties of thiouracil derivatives are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates their therapeutic efficacy. Below is a summary of the available data for key analogs.

Table 1: Physicochemical Properties of 5-Benzyl-6-methylthiouracil and Related Analogs

PropertyThis compound (Predicted/Calculated)6-Methyl-2-thiouracil6-Benzyl-2-thiouracil
Molecular Formula C₁₂H₁₂N₂OSC₅H₆N₂OSC₁₁H₁₀N₂OS
Molecular Weight 232.30 g/mol 142.18 g/mol 218.28 g/mol [1]
Melting Point Not Available~330 °C (decomposes)[2]Not Available
Appearance Not AvailableWhite crystalline powderLight yellow to yellow solid[1]
Solubility Not Available- Insoluble in water.[3] - Slightly soluble in ethanol and methanol.[4] - Soluble in DMSO (28 mg/mL).[3]- Soluble in DMSO (200 mg/mL).[1]
pKa Not AvailableNot AvailableNot Available
logP Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generalized methodologies applicable to thiouracil derivatives.

A common and effective method for the synthesis of 6-substituted-2-thiouracils involves the condensation of a β-ketoester with thiourea in the presence of a base.

Experimental Workflow: Synthesis of 6-Substituted-2-Thiouracils

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process beta_ketoester β-Ketoester condensation Condensation Reaction beta_ketoester->condensation thiourea Thiourea thiourea->condensation base Base (e.g., Sodium Ethoxide) base->condensation solvent Solvent (e.g., Ethanol) solvent->condensation reflux Reflux reflux->condensation acidification Acidification condensation->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization filtration->recrystallization product 6-Substituted-2-Thiouracil recrystallization->product

Caption: General workflow for the synthesis of 6-substituted-2-thiouracils.

Protocol:

  • Reaction Setup: Dissolve the appropriate β-ketoester and thiourea in a suitable solvent, such as ethanol.

  • Base Addition: Add a base, typically sodium ethoxide, to the mixture.

  • Condensation: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.

  • Work-up: After cooling, the reaction mixture is poured into water and acidified (e.g., with acetic acid) to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-substituted-2-thiouracil.[5]

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.[6]

Protocol:

  • Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility is a key parameter influencing bioavailability. Thermodynamic solubility provides the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a vial.[3]

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.[3]

  • Phase Separation: The suspension is centrifuged or allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a 0.22 µm filter to remove any undissolved solids.[3]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.[3]

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values. NMR spectroscopy is a powerful tool for pKa determination.

Protocol:

  • Sample Preparation: A series of solutions of the compound are prepared in a suitable buffer system covering a range of pH values.

  • NMR Analysis: ¹H NMR spectra are recorded for each solution.

  • Data Analysis: The chemical shift of a proton sensitive to the ionization state of the molecule is plotted against the pH of the solution. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[8][9]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Quantification: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10][11]

Biological Activity and Signaling Pathways

Thiouracil derivatives, including 6-methyl-2-thiouracil and 6-benzyl-2-thiouracil, are primarily known for their antithyroid activity.[1][12] They are used in the treatment of hyperthyroidism.

The primary mechanism of action of thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[4][13]

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis

G cluster_follicle Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT MIT Thyroglobulin->MIT DIT DIT Thyroglobulin->DIT T3 T3 (Triiodothyronine) MIT->T3 Coupling DIT->T3 T4 T4 (Thyroxine) DIT->T4 Coupling Thiouracil Thiouracil Derivative Thiouracil->TPO Inhibition

Caption: Mechanism of action of thiouracil derivatives on thyroid hormone synthesis.

This inhibition leads to a decrease in the production of thyroxine (T4) and triiodothyronine (T3), thereby alleviating the symptoms of hyperthyroidism.[14] Specifically, thiouracils prevent the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines (MIT and DIT) to form T3 and T4.[14]

Recent studies have suggested that some thiouracil derivatives may also interact with other signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cell survival. Constitutive activation of the NF-κB pathway has been observed in various cancers, including thyroid cancer.[15][16][17][18]

Signaling Pathway: Overview of NF-κB Activation

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Thiouracil Potential Thiouracil Modulation Thiouracil->IKK ?

Caption: Potential modulation of the NF-κB signaling pathway by thiouracil derivatives.

While the exact mechanism is still under investigation, some studies suggest that certain antithyroid agents can suppress the activation of NF-κB. This potential anti-inflammatory and anti-proliferative effect could represent a secondary therapeutic benefit of these compounds.

References

An In-depth Technical Guide on the Solubility of 5-Benzyl-6-methylthiouracil and its Analogs in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thiouracil derivatives, with a specific focus on providing the most relevant available data for 5-Benzyl-6-methylthiouracil. Due to the limited availability of direct solubility data for this compound in public literature, this document leverages data from its close structural analog, 6-Benzyl-2-thiouracil, and other related compounds to offer a robust resource for researchers.

Introduction

This compound belongs to the thiouracil class of compounds, which are of significant interest in medicinal chemistry and drug development. Notably, several thiouracil derivatives are utilized as antithyroid agents. Their therapeutic effect is primarily mediated through the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. Understanding the solubility of such compounds in common organic solvents like dimethyl sulfoxide (DMSO) and ethanol is critical for a wide range of in vitro and in vivo studies, including compound screening, formulation development, and toxicological assessments.

Quantitative Solubility Data

Table 1: Solubility of 6-Benzyl-2-thiouracil in DMSO

Compound NameSolventSolubilityMethodological Notes
6-Benzyl-2-thiouracilDMSO200 mg/mL (916.25 mM)[1]Requires ultrasonic and warming.[1] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended.[1]
6-Benzyl-2-thiouracilDMSO180 mg/mL (824.63 mM)[2]Sonication is recommended.[2]

Table 2: Comparative Solubility of Other Thiouracil Derivatives in DMSO and Ethanol

Compound NameSolventSolubility
MethylthiouracilDMSO28 mg/mL (196.93 mM)[3][4]
MethylthiouracilEthanolInsoluble[3][4]
6-Propyl-2-thiouracilEthanol16 mg/mL[5]
4-ThiouracilDMSO~10 mg/mL[6]
4-ThiouracilEthanol~2 mg/mL[6]
6-Phenyl-2-thiouracilDMF20 mg/mL

Note: Dimethylformamide (DMF) data is included for 6-Phenyl-2-thiouracil to provide additional context on solubility in a polar aprotic solvent similar to DMSO.

Experimental Protocols for Solubility Determination

To empower researchers to determine the precise solubility of this compound, two common experimental protocols are detailed below.

1. Shake-Flask Method for Equilibrium Solubility

This traditional method determines the equilibrium solubility of a compound in a given solvent.

  • Materials: The test compound (this compound), the selected solvent (DMSO or ethanol), a constant temperature shaker or agitator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed container. The presence of undissolved material is necessary to ensure saturation.

    • Agitate the mixture at a constant temperature for a defined period (typically 24-72 hours) to allow the system to reach equilibrium.

    • Separate the undissolved solid from the solution using filtration or centrifugation. Care should be taken to avoid temperature changes during this step.

    • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

2. High-Throughput Kinetic Solubility Assay using Filter Plates

This method is suitable for earlier stages of drug discovery where a more rapid assessment of solubility is required.

  • Materials: A stock solution of the compound in a highly soluble solvent (e.g., 10 mM in DMSO), the aqueous buffer or solvent of interest, 96-well filter plates, a liquid handling system, a plate shaker, a vacuum filtration manifold, and a plate reader for quantification.

  • Procedure:

    • Prepare a dilution series of the compound in a 96-well plate by adding the DMSO stock solution to the aqueous buffer.

    • Cover the plate and shake for a set period (e.g., 1.5-2 hours) at room temperature to allow for precipitation of the compound.

    • Filter the solutions through the filter plate into a collection plate using a vacuum manifold to remove any precipitate.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV/Vis spectroscopy or LC-MS.

Mandatory Visualizations

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Thiouracil derivatives, including benzylthiouracils, primarily exert their pharmacological effect by inhibiting thyroid peroxidase (TPO).[3][7] This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[7]

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_inhibition Inhibition I_ion Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) I_ion->NIS I_ion_in Iodide (I⁻) NIS->I_ion_in Pendrin Pendrin I_ion_in->Pendrin I_ion_lumen Iodide (I⁻) Pendrin->I_ion_lumen TPO Thyroid Peroxidase (TPO) I_ion_lumen->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine MIT_DIT MIT & DIT on Tg TPO->MIT_DIT Organification T3_T4 T3 & T4 on Tg TPO->T3_T4 Iodine->TPO Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Iodination MIT_DIT->TPO Coupling Endocytosis Endocytosis T3_T4->Endocytosis Lysosome Lysosome Endocytosis->Lysosome T3_T4_release T3 & T4 Release Lysosome->T3_T4_release Thiouracils This compound & Analogs Thiouracils->TPO Inhibition Solubility_Workflow start Start step1 Add excess solid compound to a known volume of solvent start->step1 step2 Agitate at constant temperature (e.g., 24-72 hours) step1->step2 step3 Equilibrium Reached step2->step3 step4 Separate solid and liquid phases (Filtration or Centrifugation) step3->step4 step5 Collect clear supernatant step4->step5 step6 Quantify compound concentration (e.g., HPLC, UV-Vis) step5->step6 end End: Equilibrium Solubility Value step6->end

References

Spectroscopic Characterization of 5-Benzyl-6-methylthiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Benzyl-6-methylthiouracil, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents a standardized methodology and representative data based on closely related thiouracil analogs. The information herein is intended to serve as a practical framework for researchers involved in the synthesis, identification, and analysis of this and similar compounds.

Molecular Structure

This compound is a derivative of thiouracil, a heterocyclic compound that forms the basis for a variety of therapeutic agents. The core structure consists of a pyrimidine ring with a sulfur atom at position 2, a carbonyl group at position 4, a benzyl group at position 5, and a methyl group at position 6.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Ranges)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.20 - 7.40Multiplet5HC₆H₅-
NH11.0 - 13.0Broad Singlet2HN¹-H, N³-H
Benzyl CH₂~3.8 - 4.2Singlet2H-CH₂-Ph
Methyl CH₃~2.1 - 2.4Singlet3H-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
C=S175 - 185
C=O160 - 170C⁴
Aromatic C (quaternary)135 - 140C-Ar
Aromatic C-H125 - 130CH-Ar
C⁵105 - 115C⁵
C⁶145 - 155C⁶
Benzyl CH₂30 - 40-CH₂-Ph
Methyl CH₃15 - 25-CH₃

Table 2: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)

Wavenumber (cm⁻¹)IntensityVibration
3100 - 3300Medium, BroadN-H Stretching
3000 - 3100MediumAromatic C-H Stretching
2850 - 3000MediumAliphatic C-H Stretching
~1700StrongC=O Stretching
1550 - 1650StrongC=C and C=N Stretching
1100 - 1300StrongC=S Stretching
690 - 770StrongAromatic C-H Bending

Table 3: Mass Spectrometry (MS) Data (Expected Values)

IonExpected m/zNotes
[M+H]⁺~233.08Molecular ion peak (positive ion mode)
[M-H]⁻~231.07Molecular ion peak (negative ion mode)
Fragment~91.05[C₇H₇]⁺ (benzyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for thiouracil derivatives. These protocols can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a standard pulse program for proton NMR.

    • Typical parameters: spectral width of 16 ppm, 32 scans, relaxation delay of 1.0 s.

  • ¹³C NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a proton-decoupled pulse program.

    • Typical parameters: spectral width of 240 ppm, 1024 scans, relaxation delay of 2.0 s.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Perform 16 scans for both the background and the sample.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Use the instrument's software to perform a background correction and display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Thermo Scientific Q Exactive (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Set the mass range to m/z 50-500.

    • Use nitrogen as the sheath and auxiliary gas.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding and practical approach for the spectroscopic analysis of this compound. Researchers can utilize the provided expected data and detailed protocols as a benchmark for their experimental work, facilitating the accurate identification and characterization of this and related compounds.

Crystal Structure Analysis of 5-Benzyl-6-methylthiouracil: A Case of Undetermined Structure and a Proposed Analogous Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide was intended to provide an in-depth technical overview of the crystal structure of 5-Benzyl-6-methylthiouracil. However, a thorough search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the definitive crystal structure of this compound has not been publicly reported.

The absence of a deposited crystallographic information file (CIF) or related publications prevents the detailed analysis of its unit cell parameters, bond lengths, bond angles, and intermolecular interactions. Consequently, the generation of a comprehensive technical guide with quantitative data tables and specific experimental protocols for this compound is not possible at this time.

Proposed Alternative: Analysis of a Structurally Related Compound

To illustrate the principles and methodologies of crystal structure analysis that would be applied to this compound, this guide will instead focus on a closely related and structurally characterized molecule: 1-Benzyl-6-chlorouracil . The synthesis and X-ray analysis of this compound have been reported, providing the necessary data to construct a detailed technical guide as originally requested. This analogous study will serve as a valuable reference for the type of analysis that would be conducted on this compound once its crystal structure becomes available.

The following sections will provide a detailed examination of the experimental protocols, crystallographic data, and structural features of 1-Benzyl-6-chlorouracil, presented in the requested format.

Experimental Protocols for 1-Benzyl-6-chlorouracil

The synthesis and crystallization of 1-Benzyl-6-chlorouracil are crucial steps for obtaining single crystals suitable for X-ray diffraction analysis. The reported methodology provides a clear pathway for the preparation of this class of compounds.

Synthesis of 1-Benzyl-6-chlorouracil

The synthesis of 1-benzyl-6-chlorouracil involves a two-step process starting from 2,4,6-trichloropyrimidine.

  • Alkaline Hydrolysis of 2,4,6-trichloropyrimidine: The starting material, 2,4,6-trichloropyrimidine, is subjected to alkaline hydrolysis to yield 6-chlorouracil.

  • Benzylation of 6-chlorouracil: 6-chlorouracil is then treated with benzyl chloride in the presence of a base (such as K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO). This reaction regioselectively introduces the benzyl group at the N-1 position of the uracil ring to afford 1-benzyl-6-chlorouracil.

Crystallization

Single crystals of 1-benzyl-6-chlorouracil suitable for X-ray analysis were obtained. While the specific crystallization solvent and conditions are not detailed in the available abstract, a common method for such compounds involves dissolving the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) and allowing for slow evaporation or cooling to promote the growth of high-quality crystals.

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. X-ray diffraction data were collected using graphite-monochromated Cu-Kα radiation.

  • Data Correction: The collected intensity data were corrected for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure was solved and refined. The positions of non-hydrogen atoms were determined, and hydrogen atoms were located from a difference map. The final refinement of the structural model resulted in a residual factor (R-value), which indicates the goodness of fit between the calculated and observed diffraction data.

Data Presentation: Crystallographic Data for 1-Benzyl-6-chlorouracil

The following table summarizes the key crystallographic data for 1-Benzyl-6-chlorouracil.

ParameterValue
Chemical FormulaC₁₁H₉ClN₂O₂
Molecular Weight236.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
a24.745(9) Å
b7.956(2) Å
c5.629(2) Å
β107.10(3)°
Volume1058.9(6) ų
Z4
Calculated Density1.484 g/cm³
RadiationCu-Kα (λ = 1.54178 Å)
Final R-value0.066

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of 1-Benzyl-6-chlorouracil, which would be analogous for this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start 2,4,6-Trichloropyrimidine hydrolysis Alkaline Hydrolysis start->hydrolysis intermediate 6-Chlorouracil hydrolysis->intermediate benzylation Benzylation with Benzyl Chloride intermediate->benzylation product 1-Benzyl-6-chlorouracil benzylation->product crystallization Crystallization product->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray data Data Collection & Processing xray->data structure Structure Solution & Refinement data->structure final_structure Final Crystal Structure structure->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis of 1-Benzyl-6-chlorouracil.

The Core Mechanism of 5-Benzyl-6-methylthiouracil as an Antithyroid Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 5-benzyl-6-methylthiouracil. Therefore, this guide outlines its presumed mechanism of action based on the well-established activities of structurally similar thiouracil derivatives, such as propylthiouracil (PTU) and methylthiouracil. The provided experimental protocols and quantitative data are based on these analogs and serve as a foundational framework for the investigation of this compound.

Introduction

This compound is a thioamide compound with antithyroid properties.[1] Structurally related to clinically used antithyroid drugs like propylthiouracil (PTU), it is presumed to exert its therapeutic effects by inhibiting the synthesis of thyroid hormones.[2] Thiouracil derivatives are a cornerstone in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols for its evaluation, and comparative quantitative data from its close analogs.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of action for thiouracil-based antithyroid drugs is the inhibition of thyroid peroxidase (TPO).[2] TPO is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[4] By inhibiting TPO, this compound is expected to disrupt thyroid hormone production at two critical steps:

  • Inhibition of Iodide Organification: TPO catalyzes the oxidation of iodide ions (I⁻) to reactive iodine species, which are then incorporated into tyrosine residues on the thyroglobulin protein.[3] Thiouracil derivatives act as competitive inhibitors of TPO, preventing the iodination of thyroglobulin.[5]

  • Inhibition of Iodotyrosine Coupling: TPO also facilitates the coupling of iodinated tyrosine residues (monoiodotyrosine and diiodotyrosine) to form T4 and T3.[2] Thiouracil compounds interfere with this coupling reaction, further reducing the synthesis of thyroid hormones.[3]

Some thiouracil derivatives, like propylthiouracil, also exhibit a secondary mechanism by inhibiting the peripheral conversion of T4 to the more potent T3 by deiodinase enzymes.[6] It is plausible that this compound may share this activity.

Signaling Pathway

The following diagram illustrates the thyroid hormone synthesis pathway and the inhibitory role of thiouracil derivatives.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) Iodine Reactive Iodine Iodide->Iodine Oxidation MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tyrosine Residues) Thyroglobulin->MIT_DIT T3_T4 Thyroxine (T4) Triiodothyronine (T3) MIT_DIT->T3_T4 Coupling Bloodstream Bloodstream T3_T4->Bloodstream Secretion TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->T3_T4 Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Quantitative Data on TPO Inhibition by Analogous Compounds

CompoundIC50 (µM)AssayEnzyme SourceReference
Propylthiouracil (PTU)1.2Amplex UltraRed (AUR) AssayRat Thyroid Microsomes[7]
Propylthiouracil (PTU)2.0Iodide Peroxidase AssayHuman Thyroid Homogenate[8]
Methimazole (MMI)0.11Amplex UltraRed (AUR) AssayRat Thyroid Microsomes[7]
Methimazole (MMI)0.8Iodide Peroxidase AssayHuman Thyroid Homogenate[8]

Note: The IC50 value is the concentration of an inhibitor where the enzyme activity is reduced by half. These values indicate that MMI is a more potent inhibitor of TPO in vitro than PTU.[2]

Experimental Protocols

To facilitate research into the inhibitory effects of this compound, this section details methodologies for a common in vitro TPO inhibition assay and an in vivo model of hyperthyroidism. These protocols are based on established methods for analogous antithyroid drugs.

In Vitro: Amplex® UltraRed (AUR) Thyroid Peroxidase Inhibition Assay

This high-throughput assay measures the TPO-catalyzed oxidation of the Amplex® UltraRed reagent in the presence of hydrogen peroxide (H₂O₂), which produces a fluorescent product, resorufin.[9]

AUR_TPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement and Analysis prep_compound Prepare serial dilutions of This compound add_compound Add test compound at various concentrations prep_compound->add_compound prep_tpo Prepare thyroid microsomal protein (e.g., from rat thyroids) add_tpo Add thyroid microsomal protein to 96-well plate prep_tpo->add_tpo prep_aur Prepare Amplex® UltraRed working solution add_aur Add AUR reagent prep_aur->add_aur prep_h2o2 Prepare H₂O₂ solution initiate_reaction Initiate reaction by adding H₂O₂ prep_h2o2->initiate_reaction add_tpo->add_compound add_compound->add_aur add_aur->initiate_reaction incubate Incubate at 37°C for 30 minutes initiate_reaction->incubate measure_fluorescence Measure fluorescence (Ex/Em ~544/590 nm) incubate->measure_fluorescence calculate_ic50 Calculate IC50 value from dose-response curve measure_fluorescence->calculate_ic50

Caption: Workflow for the Amplex® UltraRed TPO Inhibition Assay.
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

    • Thyroid Microsomes: Prepare thyroid microsomes from rat or porcine thyroid glands via homogenization and differential centrifugation.[9]

    • Amplex® UltraRed (AUR) Working Solution: Prepare a working solution of AUR in a suitable buffer (e.g., 200 mM potassium phosphate).

    • Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh dilution of H₂O₂ in buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the thyroid microsomal protein.

    • Add serial dilutions of the test compound to the wells.

    • Add the AUR working solution to each well.

    • Initiate the enzymatic reaction by adding the H₂O₂ solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (approximately 544 nm and 590 nm, respectively).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

In Vivo: Thyroxine-Induced Hyperthyroidism Model in Rats

This model is used to evaluate the ability of a test compound to reduce elevated levels of thyroid hormones in a hyperthyroid state.[10]

  • Induction of Hyperthyroidism:

    • Administer L-thyroxine (e.g., 600 µg/kg) to rats daily for a specified period (e.g., 14 days) to induce a hyperthyroid state.[10] This will lead to a significant increase in serum T3 and T4 levels.

  • Treatment:

    • Divide the hyperthyroid rats into groups.

    • Administer the test compound (this compound) at various doses (e.g., 10 mg/kg) to the treatment groups daily for a defined period.[10] Include a vehicle control group and a positive control group (e.g., PTU).

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples from all animals.

    • Separate the serum and measure the concentrations of T3 and T4 using appropriate methods, such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Compare the mean serum T3 and T4 levels in the treatment groups to those in the hyperthyroid control group.

    • A significant reduction in T3 and T4 levels in the treated groups indicates antithyroid activity.

Conclusion

This compound is presumed to act as an antithyroid agent primarily through the inhibition of thyroid peroxidase, a critical enzyme in thyroid hormone synthesis. While direct quantitative data for this specific compound is limited, the well-established methodologies and inhibitory concentrations of its structural analogs, propylthiouracil and methimazole, provide a strong foundation for its investigation. The Amplex® UltraRed assay and the thyroxine-induced hyperthyroidism model are robust methods for determining the in vitro and in vivo inhibitory potency of this compound. Further research to determine the specific IC50 value and in vivo efficacy of this compound is warranted to fully characterize its pharmacological profile and support its potential development as a therapeutic agent for hyperthyroidism.

References

The Multifaceted Biological Potential of Substituted Thiouracils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiouracils, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, summarizing key quantitative data, detailing experimental methodologies for their evaluation, and illustrating the underlying mechanisms of action through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Substituted thiouracils have demonstrated promising anticancer properties across a range of human cancer cell lines. Their mechanisms of action are varied, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various substituted thiouracils are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6b 2-thiouracil-5-sulfonamide with 4-methoxyphenylA-2780 (Ovarian)7.8 ± 0.6[1]
HT-29 (Colon)5.2 ± 0.4[1]
MCF-7 (Breast)4.1 ± 0.3[1]
HepG2 (Liver)6.5 ± 0.5[1]
6e 2-thiouracil-5-sulfonamide with 2,3-dichlorophenylA-2780 (Ovarian)3.2 ± 0.2[1]
HT-29 (Colon)2.1 ± 0.1[1]
MCF-7 (Breast)1.9 ± 0.1[1]
HepG2 (Liver)2.8 ± 0.2[1]
6g 2-thiouracil-5-sulfonamide with 4-bromophenylA-2780 (Ovarian)6.5 ± 0.5[1]
HT-29 (Colon)4.3 ± 0.3[1]
MCF-7 (Breast)3.7 ± 0.2[1]
HepG2 (Liver)5.1 ± 0.4[1]
7b 2-thiouracil-5-sulfonamide derivativeA-2780 (Ovarian)9.2 ± 0.8[1]
HT-29 (Colon)7.5 ± 0.6[1]
MCF-7 (Breast)6.3 ± 0.5[1]
HepG2 (Liver)8.1 ± 0.7[1]
Compound 9 2-thiouracil sulfonamide derivativeCaCo-2 (Colon)2.82 µg/mL[2]
MCF-7 (Breast)2.92 µg/mL[2]
5a Substituted thiouracilMCF-7 (Breast)11 ± 1.6[3]
5f Substituted thiouracilMCF-7 (Breast)9.3 ± 3.4[3]
5g Substituted thiouracilMCF-7 (Breast)21 ± 2.2[3]
5m Substituted uracilHCT116 (Colorectal)IC50 = 2.83 µg/mL (HDAC4 inhibition)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Substituted thiouracil compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted thiouracil compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms

Certain 2-thiouracil-5-sulfonamide derivatives have been shown to induce cell cycle arrest by inhibiting Cyclin-Dependent Kinase 2A (CDK2A).[1] CDK2A is a key regulator of the G1/S phase transition of the cell cycle.

CDK2A_Inhibition_Pathway cluster_workflow Mechanism of Action Thiouracil Substituted Thiouracil CDK2A CDK2A Thiouracil->CDK2A Inhibits Arrest Cell Cycle Arrest Thiouracil->Arrest CellCycle G1/S Phase Progression CDK2A->CellCycle Promotes

Caption: Inhibition of CDK2A by substituted thiouracils leads to cell cycle arrest.

Some substituted uracil and thiouracil derivatives act as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the expression of tumor suppressor genes and ultimately, apoptosis.

HDAC_Inhibition_Pathway cluster_mechanism HDAC Inhibition Mechanism Thiouracil Substituted Thiouracil HDAC Histone Deacetylase (HDAC) Thiouracil->HDAC Inhibits Acetylation Increased Histone Acetylation Thiouracil->Acetylation Histones Histones HDAC->Histones Deacetylates TSG Tumor Suppressor Gene Expression Acetylation->TSG Promotes Apoptosis Apoptosis TSG->Apoptosis Induces

Caption: Substituted thiouracils inhibit HDAC, leading to apoptosis.

Antibacterial and Antifungal Activities

Substituted thiouracils have also been investigated for their potential as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
7c Thiouracil derivative with acyl thioureaBacillus amyloliquefaciens8[4]
Staphylococcus aureus16[4]
Bacillus subtilis8[4]
7m Thiouracil derivative with acyl thioureaBacillus amyloliquefaciens16[4]
Staphylococcus aureus32[4]
Bacillus subtilis16[4]
7u Thiouracil derivative with acyl thioureaBacillus amyloliquefaciens4[4]
Staphylococcus aureus8[4]
Bacillus subtilis4[4]
7v Thiouracil derivative with acyl thioureaBacillus amyloliquefaciens8[4]
Staphylococcus aureus16[4]
Bacillus subtilis8[4]
7d Thiouracil derivative with triazolo-thiadiazoleBacillus amyloliquefaciens4[5]
Staphylococcus aureus8[5]
Bacillus subtilis4[5]
7g Thiouracil derivative with triazolo-thiadiazoleBacillus amyloliquefaciens8[5]
Staphylococcus aureus16[5]
Bacillus subtilis8[5]
Cu(II) complex 6-methyl-2-thiouracil complexS. aureus, E. coli, S. enterica, S. cerevisiaeActive[6][7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted thiouracil compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the substituted thiouracil compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Mechanism of Action: SecA Inhibition

A key antibacterial mechanism for some thiouracil derivatives is the inhibition of SecA ATPase. SecA is an essential bacterial enzyme that provides the energy for the translocation of proteins across the cytoplasmic membrane.

SecA_Inhibition_Workflow cluster_process SecA-Mediated Protein Translocation and its Inhibition Start Start: Bacterial Protein Synthesis Preprotein Pre-protein with Signal Sequence Start->Preprotein SecA SecA ATPase Preprotein->SecA Binds to Translocation Protein Translocation Preprotein->Translocation ADP ADP + Pi SecA->ADP Hydrolyzes SecYEG SecYEG Translocon (Membrane Channel) SecA->SecYEG Docks at Thiouracil Substituted Thiouracil Thiouracil->SecA Inhibits Inhibition Inhibition of Translocation Thiouracil->Inhibition ATP ATP ATP->SecA SecYEG->Translocation Mediates End End: Bacterial Cell Death Inhibition->End

Caption: Inhibition of SecA ATPase by substituted thiouracils disrupts protein translocation.

Antiviral Activity

Several substituted thiouracils have been identified as having antiviral properties, particularly against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Data

The antiviral activity is often determined by the concentration of the compound required to inhibit viral replication by 50% (EC50) or by plaque reduction assays.

Compound TypeVirusActivityReference
N- and S-substituted uracil and thiouracil glycosidesHepatitis B Virus (HBV)Moderate to high antiviral activities[8]
1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU)Orthopoxviruses (Vaccinia, Cowpox)Active at ~1 µM[9]
1-cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracilHuman Immunodeficiency Virus-1 (HIV-1)Powerful inhibition[10]
Experimental Protocol: In Vitro Anti-HBV Assay

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15)

  • Cell culture medium

  • Substituted thiouracil compounds

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Cell Culture: Culture the HBV-producing cells in the presence of serial dilutions of the substituted thiouracil compounds.

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatants.

  • Viral DNA Extraction: Extract HBV DNA from the collected supernatants.

  • qPCR Analysis: Quantify the amount of HBV DNA using qPCR with primers and probes specific for the HBV genome.

  • Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control.

Antithyroid Activity

Propylthiouracil (PTU), a well-known thiouracil derivative, is used clinically to treat hyperthyroidism. Its mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[11][12]

Experimental Protocol: In Vitro TPO Inhibition Assay

Materials:

  • Thyroid microsomal fraction (source of TPO)

  • Substrate (e.g., Amplex® UltraRed)

  • Hydrogen peroxide (H2O2)

  • Substituted thiouracil compounds

  • Assay buffer

  • 96-well plates

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the thyroid microsomal fraction, the substrate, and various concentrations of the substituted thiouracil compounds in the assay buffer.

  • Initiation of Reaction: Start the enzymatic reaction by adding H2O2.

  • Incubation: Incubate the plate for a specific time at a controlled temperature.

  • Fluorescence Measurement: Measure the fluorescence of the reaction product using a fluorometric plate reader.

  • Data Analysis: Calculate the percentage of TPO inhibition for each compound concentration and determine the IC50 value.

Mechanism of Thyroid Hormone Synthesis and TPO Inhibition

TPO_Mechanism cluster_synthesis Thyroid Hormone Synthesis Pathway Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Iodine Iodine (I₂) TPO->Iodine Oxidizes T3_T4 Thyroid Hormones (T₃ & T₄) TPO->T3_T4 Couples MIT/DIT Thiouracil Substituted Thiouracil Thiouracil->TPO Inhibits H2O2 H₂O₂ H2O2->TPO Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodinates MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->T3_T4

Caption: Substituted thiouracils inhibit TPO, blocking thyroid hormone synthesis.

Conclusion

Substituted thiouracils represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The data and methodologies presented in this guide highlight their potential in oncology, infectious diseases, and endocrinology. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the potency and selectivity of these promising compounds for clinical applications.

References

Navigating the Thermal Landscape of 5-Benzyl-6-methylthiouracil: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific thermal stability and degradation profile of 5-Benzyl-6-methylthiouracil is limited. This technical guide therefore provides a comprehensive methodological framework for characterizing the thermal properties of this compound, drawing upon established analytical techniques and data from structurally related molecules. The quantitative data and degradation pathways presented herein are illustrative and intended to serve as a template for experimental investigation.

Introduction

This compound is a derivative of thiouracil, a class of compounds with significant therapeutic interest, including applications as antithyroid agents.[1][2][3] The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation strategies, and manufacturing processes. Understanding the degradation profile under thermal stress is essential for ensuring the safety, efficacy, and quality of the final drug product. This whitepaper outlines a systematic approach to evaluating the thermal stability and degradation pathways of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting thermal analysis data.

PropertyValueReference
Molecular FormulaC₁₂H₁₂N₂OSInferred
Molecular Weight232.3 g/mol Inferred
Melting PointData not available-
SolubilityData not available-

Note: The molecular formula and weight are inferred from the compound name. Experimental determination is required. For related compounds like 6-methyl-2-thiouracil, the melting point is reported as decomposing at approximately 299-303°C (570-577°F).[4][5] Benzylthiouracil has a reported melting point of 496.8(1.0) K for one of its polymorphic forms.[6]

Experimental Protocols for Thermal Analysis

A multi-technique approach is recommended for a comprehensive assessment of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

  • Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) are determined from the resulting TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these events. For a related compound, 5-fluorouracil, DSC has been used to support thermal stability studies.[7]

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 350°C).

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Hot Stage Microscopy (HSM)

Objective: To visually observe physical changes in the material as a function of temperature.

Methodology:

  • Place a small amount of the sample on a microscope slide.

  • Position the slide on the heating stage of the microscope.

  • Heat the sample at a controlled rate.

  • Visually observe and record any changes in morphology, such as melting, color change, or decomposition, correlating these observations with the temperature.

Degradation Profile Analysis

Identifying the byproducts of thermal degradation is crucial for understanding the degradation mechanism and potential toxicity.

Stress Degradation Studies

Forced degradation studies under various stress conditions can provide insights into the degradation pathways. A study on a related benzyl-containing compound, 5-benzyl-1,3,4-oxadiazole-2-thiol, employed dry heat stress at 80°C for 48 hours to assess degradation.[8]

Methodology for Dry Heat Stress:

  • Place a known quantity of this compound in a controlled temperature oven at a specific temperature (e.g., 80°C, 100°C, 120°C).

  • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, remove a sample and prepare it for analysis by a stability-indicating method like HPLC.

Analytical Techniques for Degradant Identification

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of degradation products by providing mass-to-charge ratio information, which aids in elucidating their chemical structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the functional groups of the molecule as it degrades, providing clues about the degradation pathway.

Illustrative Data Presentation

The following tables present hypothetical data to demonstrate how the results of thermal analysis and degradation studies for this compound could be summarized.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterValueMethod
Melting Point (Tm)215 °CDSC
Enthalpy of Fusion (ΔHf)85 J/gDSC
Onset of Decomposition (Tonset)250 °CTGA
Temperature of Max. Decomposition Rate (Tmax)275 °CTGA

Table 2: Summary of Dry Heat Stress Degradation at 100°C (Hypothetical)

Time (hours)% Assay of this compoundTotal Impurities (%)
099.80.2
2498.51.5
4896.23.8
7293.16.9

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical degradation pathways.

Experimental_Workflow cluster_characterization Initial Characterization cluster_thermal_analysis Thermal Analysis cluster_degradation_study Degradation Study cluster_results Data Interpretation start This compound Sample physchem Physicochemical Properties start->physchem tga TGA physchem->tga dsc DSC physchem->dsc hsm HSM physchem->hsm stability Thermal Stability Profile tga->stability dsc->stability stress Stress Degradation (Dry Heat) hsm->stress analysis Degradant Analysis (HPLC, LC-MS) stress->analysis pathway Degradation Pathway analysis->pathway stability->pathway

Caption: Experimental workflow for thermal stability assessment.

Degradation_Pathway cluster_degradation Thermal Degradation Products (Hypothetical) parent This compound deg1 Desulfurization Product parent->deg1 Heat deg2 Side-chain Oxidation Product parent->deg2 Heat + O2 (if present) deg3 Ring Cleavage Fragments deg1->deg3 Further Heating deg2->deg3 Further Heating

Caption: Hypothetical thermal degradation pathway.

Conclusion

A thorough investigation of the thermal stability and degradation profile of this compound is imperative for its development as a safe and effective pharmaceutical agent. The experimental framework detailed in this whitepaper, employing techniques such as TGA, DSC, and stress degradation studies coupled with advanced analytical methods, provides a robust strategy for generating the necessary data. The resulting information will be critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality of drug products containing this compound. Further research is essential to populate the illustrative data tables and pathways with experimentally verified results for this specific molecule.

References

Unidentified Compound: 5-Benzyl-6-methylthiouracil Lacks Chemical Registry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation to compile a technical guide on 5-Benzyl-6-methylthiouracil has revealed that this specific chemical compound does not appear to be a registered substance with a corresponding CAS (Chemical Abstracts Service) number. Extensive searches for its chemical identifiers have been unsuccessful, preventing the acquisition of the detailed experimental and quantitative data required for a comprehensive whitepaper.

Initial database searches for "this compound" did not yield a unique CAS number or other standard chemical identifiers. Instead, the searches consistently returned information for two distinct, registered compounds: Benzylthiouracil and Methylthiouracil .

Benzylthiouracil is identified by the CAS number 6336-50-1 .[1][2][3][4] Its chemical structure and properties are well-documented in various chemical databases. Similarly, Methylthiouracil is a known compound with the CAS number 56-04-2 .[5][6][7][8][9][10][11]

The absence of a specific CAS number for "this compound" suggests that this particular combination and substitution pattern on the thiouracil core may not have been synthesized, registered, or reported in the public chemical literature. Without a confirmed chemical identity, it is not possible to retrieve associated data such as experimental protocols, signaling pathway involvement, or quantitative analytical results.

Therefore, the creation of an in-depth technical guide as requested is not feasible at this time. Further research would first require the synthesis and formal characterization of "this compound" to establish its existence and properties, which would then lead to the generation of the data necessary for a comprehensive report.

References

Methodological & Application

Application Note: In Vitro Antithyroid Activity Assay for 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thyroid peroxidase (TPO) is a critical enzyme in the biosynthesis of thyroid hormones, catalyzing both the iodination of tyrosine residues on thyroglobulin and the coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1] Inhibition of TPO is a primary mechanism for antithyroid drugs used in the treatment of hyperthyroidism.[2] Thiouracil derivatives, such as propylthiouracil (PTU), are well-known inhibitors of TPO.[3] This document provides a detailed protocol for assessing the in vitro antithyroid activity of 5-Benzyl-6-methylthiouracil by measuring its ability to inhibit TPO. The described method is a sensitive and reliable fluorescent assay suitable for high-throughput screening.[1][4]

Principle of the Assay

The in vitro TPO inhibition assay quantifies the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of a substrate, which results in a detectable signal.[1] This protocol utilizes the Amplex® UltraRed (AUR) fluorescent substrate. TPO-mediated oxidation of AUR produces the highly fluorescent product, resorufin.[1] When an inhibitor like this compound is present, the enzymatic activity of TPO is diminished, leading to a reduced fluorescent signal. The degree of inhibition is proportional to the concentration of the test compound. By measuring fluorescence across a range of concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Quantitative Data Presentation

While specific experimental data for this compound is not available in the public domain, the following table provides reported IC₅₀ values for well-established TPO inhibitors, Propylthiouracil (PTU) and Methimazole (MMI), to serve as a reference for data presentation and comparison.

Table 1: Example IC₅₀ Values for Reference TPO Inhibitors

CompoundAssay TypeTPO SourceIC₅₀ (µM)Reference
Propylthiouracil (PTU)AUR-TPORat Thyroid Microsomes1.2[5]
Methimazole (MMI)AUR-TPORat Thyroid Microsomes0.11[5]

Mechanism of Action: TPO Inhibition by Thiouracils

Thiouracil derivatives, the class to which this compound belongs, exert their antithyroid effects primarily by inhibiting the enzyme thyroid peroxidase (TPO).[2][6] TPO is essential for two critical steps in thyroid hormone synthesis: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[2][7] By acting as a substrate for TPO, the inhibitor is oxidized and in the process inactivates the enzyme, thus blocking the production of thyroid hormones.[8][9]

TPO_Inhibition_Pathway cluster_Follicle Thyroid Follicle Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Substrate Iodine Iodine (I₂) TPO->Iodine Oxidation Thyroglobulin Tyrosine Residues on Thyroglobulin Iodine->Thyroglobulin Iodination Hormones Thyroid Hormones (T4 & T3) Thyroglobulin->Hormones Coupling Inhibitor This compound Inhibitor->TPO Inhibition

Caption: Mechanism of TPO-catalyzed thyroid hormone synthesis and its inhibition.

Experimental Protocol: Amplex® UltraRed TPO Inhibition Assay

This protocol is adapted from established methods for assessing TPO inhibition and is suitable for determining the activity of this compound.[1][10]

1. Materials and Reagents

  • TPO Source: Rat thyroid microsomes, porcine thyroid slices, or recombinant human TPO. A method for preparing microsomes is outlined below.[1][11][12]

  • Assay Buffer: 200 mM Potassium Phosphate Buffer (pH 7.4).

  • Amplex® UltraRed (AUR) Reagent: Prepare a 25 µM working solution in assay buffer.

  • Hydrogen Peroxide (H₂O₂): Prepare a 300 µM working solution in distilled water.[1]

  • Test Compound (this compound): Prepare a stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO.

  • Positive Control (Propylthiouracil - PTU): Prepare a 1 mM stock solution in DMSO and create serial dilutions.[1]

  • Plate: 96-well or 384-well black, flat-bottom microplate.[10]

  • Instrumentation: Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).

2. Preparation of Rat Thyroid Microsomes (TPO Source)

  • Excise thyroid glands from rats and immediately place them in ice-cold homogenization buffer.[1]

  • Homogenize the tissue thoroughly using a glass Dounce or mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

  • Carefully collect the supernatant and perform a high-speed centrifugation at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[1]

  • Discard the supernatant and resuspend the microsomal pellet in potassium phosphate buffer.

  • Determine the total protein concentration using a standard method (e.g., BCA protein assay).

  • Aliquot and store the microsomal preparation at -80°C until use.[1]

3. Assay Procedure

The following workflow outlines the steps for conducting the TPO inhibition assay.

TPO_Assay_Workflow A Prepare Reagents & Serially Dilute This compound and PTU B Add Assay Buffer, Microsomes (TPO), and Test/Control Compounds to Plate A->B C Add Amplex UltraRed (AUR) Reagent B->C D Initiate Reaction by Adding H₂O₂ C->D E Incubate at 37°C for 30 minutes (Protected from Light) D->E F Measure Fluorescence (Ex: 560 nm, Em: 590 nm) E->F G Data Analysis: Calculate % Inhibition and IC₅₀ Value F->G

Caption: Experimental workflow for the in vitro TPO inhibition assay.

Step-by-Step Method:

  • Plate Setup: In a 96-well plate, add the components in the following order:

    • 100 µL of 200 mM potassium phosphate buffer.

    • 1 µL of test compound dilutions or controls (DMSO for vehicle control).

    • 10–15 µL of the thyroid microsomal preparation (final protein concentration typically 0.8-1.6 mg/ml).[5]

    • 75 µL of 25 µM AUR reagent.[5]

  • Reaction Initiation: Add 25 µL of 300 µM H₂O₂ to all wells to start the enzymatic reaction.[5]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Measurement: Read the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths.

4. Data Analysis

  • Background Subtraction: Subtract the fluorescence reading of the no-enzyme control wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of TPO inhibition for each concentration of the test compound: % Inhibition = [1 - (Fluorescence_Test_Compound / Fluorescence_Vehicle_Control)] x 100

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that causes 50% inhibition of TPO activity.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of the novel compound 5-Benzyl-6-methylthiouracil. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducible and comparable results. While specific data for this compound is not yet widely published, these protocols provide a robust framework for its evaluation.

Introduction

Thiouracil derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4] this compound is a synthetic compound belonging to this class. Preliminary investigations into related thiouracil structures suggest potential inhibitory activity against various microbial pathogens.[3][4] Accurate and standardized antimicrobial susceptibility testing is a critical first step in evaluating the potential of this compound as a therapeutic agent. The following protocols for broth microdilution and agar disk diffusion are provided to guide researchers in this process.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously recorded to allow for clear interpretation and comparison. The following tables are templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)Standard DeviationPositive Control (Drug Name) MIC (µg/mL)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
(Other)

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismATCC Strain No.Disk Content (µg)Zone Diameter (mm) - Replicate 1Zone Diameter (mm) - Replicate 2Zone Diameter (mm) - Replicate 3Mean Zone Diameter (mm)Standard DeviationPositive Control (Drug Name) Zone Diameter (mm)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Candida albicans10231
(Other)

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[5][6]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test microorganisms (e.g., ATCC quality control strains)

  • Positive control antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure complete dissolution. The final concentration of the solvent in the wells should not exceed 1% and should be tested for any inhibitory effects on the microorganisms.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well of the microtiter plate, including positive and negative control wells.

    • The positive control wells should contain the inoculum and broth but no antimicrobial agent.

    • The negative control (sterility) wells should contain broth only.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[2][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Positive control antimicrobial disks

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Antimicrobial Disks:

    • Dissolve this compound in a suitable volatile solvent.

    • Apply a known amount of the solution to sterile blank filter paper disks to achieve the desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks and Incubation:

    • Aseptically place the prepared this compound disks and positive control disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours for bacteria.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results based on established breakpoints for the control antibiotic. For this compound, the zone diameters will provide a qualitative measure of its activity.

Visualizations

Experimental Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing Methods cluster_incubation Incubation cluster_results Results & Analysis Compound_Prep Prepare this compound Stock Solution/Disks Broth_Dilution Broth Microdilution Compound_Prep->Broth_Dilution Disk_Diffusion Agar Disk Diffusion Compound_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Dilution Inoculum_Prep->Disk_Diffusion Incubate_Plates Incubate at 35°C Broth_Dilution->Incubate_Plates Disk_Diffusion->Incubate_Plates Read_MIC Determine MIC Incubate_Plates->Read_MIC Measure_Zones Measure Inhibition Zones Incubate_Plates->Measure_Zones Data_Analysis Data Analysis & Comparison Read_MIC->Data_Analysis Measure_Zones->Data_Analysis

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action

While the precise antimicrobial mechanism of this compound is yet to be elucidated, thiouracil derivatives are known to interfere with various cellular processes. A plausible mechanism could involve the inhibition of essential enzymes required for microbial survival.

Proposed_Mechanism_of_Action BMT This compound Inhibition Inhibition BMT->Inhibition Essential_Enzyme Essential Enzyme (e.g., DNA Gyrase, DHFR) Product Essential Product Essential_Enzyme->Product Catalyzes Substrate Substrate Substrate->Essential_Enzyme Binds to Growth_Inhibition Microbial Growth Inhibition / Cell Death Product->Growth_Inhibition Inhibition->Essential_Enzyme

Caption: Proposed mechanism of action for this compound.

References

Application Note: Evaluating the Cytotoxicity of 5-Benzyl-6-methylthiouracil on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thiouracil derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of 5-Benzyl-6-methylthiouracil against various cancer cell lines. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies for such an evaluation. The provided data tables are representative examples based on the activity of structurally related thiouracil derivatives against common cancer cell lines, illustrating the expected format and nature of results from such studies.

The described protocols and data serve as a guide for researchers and drug development professionals investigating the potential of novel thiouracil compounds as cancer therapeutic agents. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable colorimetric method for determining cell viability.[1] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Representative Cytotoxicity Data of Related Thiouracil Derivatives

The following tables summarize the cytotoxic activity of various synthetic thiouracil and related heterocyclic derivatives against selected human cancer cell lines. This data is presented to illustrate the potential range of activity and is not specific to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Representative IC50 Values of Related Thiouracil Derivatives against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference Compound
Derivative AMCF-79.9 ± 0.57Doxorubicin
Derivative BMDA-MB-2316.1 ± 2.3Doxorubicin
Derivative CT-47D4.6 ± 0.068Doxorubicin

Data is illustrative and based on published results for similar compound classes.[1]

Table 2: Representative IC50 Values of Other Heterocyclic Anticancer Agents

Compound IDCell LineIC50 (µM)Reference Compound
Synthetic Derivative 1A-2780 (Ovarian)Varies5-Fluorouracil
Synthetic Derivative 2HT-29 (Colon)Varies5-Fluorouracil
Synthetic Derivative 3HepG2 (Liver)Varies5-Fluorouracil

Data is illustrative and based on published results for similar compound classes.[2]

Experimental Protocols

Cell Culture
  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) are obtained from a reputable cell bank.

  • Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is adapted from standard MTT assay procedures.[1]

Materials:

  • This compound (or test compound)

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[1]

  • Formazan Solubilization:

    • After the incubation, add 100 µL of the solubilization solution to each well.[1]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the sample wells.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_treatment Treatment with this compound (Serial Dilutions) cell_seeding->compound_treatment incubation_48_72h Incubation (48-72 hours) compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate % Viability and IC50) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway for Thiouracil Derivatives

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Thiouracil derivatives have been reported to potentially induce apoptosis through the intrinsic pathway.

signaling_pathway compound This compound (or related derivative) cell Cancer Cell compound->cell cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M phase) compound->cell_cycle_arrest bax Bax (Pro-apoptotic) cell->bax activation bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 inhibition mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by thiouracil derivatives.

Conclusion

This application note provides a comprehensive guide for the cytotoxic evaluation of this compound against cancer cell lines. The detailed MTT assay protocol, along with representative data and workflow diagrams, offers a solid foundation for researchers to initiate their investigations. Further studies may be required to elucidate the precise mechanism of action, including apoptosis and cell cycle analysis, to fully understand the anticancer potential of this and related compounds.

References

Application Note: Quantification of 5-Benzyl-6-methylthiouracil in Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Benzyl-6-methylthiouracil in plasma. The methodology employs a simple protein precipitation technique for sample preparation and utilizes UV detection for accurate measurement. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

This compound is a derivative of thiouracil, a class of compounds known for their therapeutic applications, including acting as antithyroid agents.[1][2] Accurate quantification of this compound in biological matrices like plasma is crucial for preclinical and clinical drug development to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for a validated HPLC method to reliably measure this compound concentrations in plasma samples. The method is based on established analytical principles for similar thiouracil compounds and other benzyl-containing uracil derivatives.[3][4]

Experimental

Materials and Reagents
  • This compound (purity >98%)

  • 6-Propylthiouracil (Internal Standard, IS, purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Drug-free human plasma

Instrumentation

An HPLC system equipped with a UV detector was used for the analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Detector: UV-Vis Detector

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of this compound and the internal standard (6-Propylthiouracil) were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

Protocols

Plasma Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 10 µg/mL 6-Propylthiouracil).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Chromatographic Conditions

The chromatographic separation was achieved using the following parameters:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 275 nm
Injection Volume 20 µL
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[8][9]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards prepared in drug-free plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The method was found to be linear over the concentration range of 0.1 to 20 µg/mL.[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively. The results demonstrated good precision and accuracy, with the relative standard deviation (RSD) and relative error (RE) values within the acceptable limits of ±15%.

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of the analyte in extracted plasma samples with those of unextracted standard solutions at the same concentration. The recovery was consistent and reproducible across the tested concentration range.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range 0.1 - 20 µg/mL
Regression Equation y = 0.185x + 0.003
Correlation Coefficient (r²) > 0.999

Table 2: Precision and Accuracy

QC Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
0.3 (Low) 4.8-2.56.2-3.1
5.0 (Medium) 3.11.84.52.3
15.0 (High) 2.50.93.81.5

Table 3: Recovery

QC Concentration (µg/mL)Mean Recovery (%)%RSD
0.3 (Low) 92.55.1
5.0 (Medium) 94.13.8
15.0 (High) 93.73.2

Visualization

HPLC_Workflow plasma_sample Plasma Sample Collection (100 µL) add_is Addition of Internal Standard (6-Propylthiouracil) plasma_sample->add_is protein_precipitation Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex Mixing (1 minute) protein_precipitation->vortex centrifuge Centrifugation (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant_transfer Supernatant Transfer to Autosampler Vial centrifuge->supernatant_transfer hplc_injection HPLC Injection (20 µL) supernatant_transfer->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (275 nm) chromatographic_separation->uv_detection data_analysis Data Analysis (Peak Area Integration) uv_detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification

Caption: Experimental workflow for the HPLC quantification of this compound in plasma.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in plasma. The simple sample preparation procedure and the isocratic elution allow for a high throughput of samples. The method is validated and demonstrates excellent linearity, precision, accuracy, and recovery, making it a valuable tool for pharmacokinetic and other related studies in drug development.

References

Application Notes and Protocols: 5-Benzyl-6-methylthiouracil as a Thyroid Peroxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-6-methylthiouracil is a derivative of thiouracil, a class of compounds known for their antithyroid properties. These compounds are of significant interest in the research and development of therapeutics for hyperthyroidism. The primary mechanism of action for thiouracil derivatives is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound is presumed to decrease the production of thyroid hormones, thereby exerting its therapeutic effect.

These application notes provide an overview of the presumed mechanism of action of this compound, comparative quantitative data from its well-characterized analogs, and detailed protocols for in vitro assays to evaluate its inhibitory activity against thyroid peroxidase.

Mechanism of Action

Thiouracil derivatives, including this compound, are believed to inhibit thyroid peroxidase through a multi-faceted mechanism. These compounds can act as substrates for TPO, leading to their own oxidation and subsequent inactivation of the enzyme. They may also compete with iodide, preventing the iodination of thyroglobulin. The inhibition can be reversible or irreversible depending on the specific compound and the assay conditions.[1][2]

Data Presentation: Comparative Inhibitory Activity of Thiouracil Analogs

CompoundIC50 (µM)AssayEnzyme SourceReference
Propylthiouracil (PTU)1.2Amplex UltraRed AssayRat Thyroid Microsomes[3]
Methimazole (MMI)0.11Amplex UltraRed AssayRat Thyroid Microsomes[3]
Propylthiouracil (PTU)2.0Iodide Peroxidase AssayHuman Thyroid Homogenate[4]
Methimazole (MMI)0.8Iodide Peroxidase AssayHuman Thyroid Homogenate[4]
6-methyl-2-thiouracil (MTU)>10Lactoperoxidase-catalyzed oxidationBovine Lactoperoxidase[5]
Methimazole (MMI)7.0 ± 1.1Lactoperoxidase-catalyzed oxidationBovine Lactoperoxidase[5]

Signaling and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Lumen (Colloid) Iodide_Blood Iodide (I⁻) in Blood NIS Na⁺/I⁻ Symporter (NIS) Iodide_Blood->NIS Uptake Iodide_Cell Iodide (I⁻) NIS->Iodide_Cell TPO Thyroid Peroxidase (TPO) Iodide_Cell->TPO Oxidation Thyroglobulin_Synth Thyroglobulin (Tg) Synthesis (RER/Golgi) Tg_Vesicle Tg Vesicle Thyroglobulin_Synth->Tg_Vesicle Tg_Vesicle->Colloid Exocytosis Iodine Iodine (I₂) TPO->Iodine H2O2 H₂O₂ H2O2->TPO Tg Thyroglobulin (Tg) Iodine->Tg Iodination MIT Monoiodotyrosine (MIT) Tg->MIT DIT Diiodotyrosine (DIT) Tg->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling T4 Thyroxine (T4) DIT->T4 Coupling DIT->T3 Endocytosis Endocytosis T4->Endocytosis T3->Endocytosis Hormone_Release Hormone Release into Blood Endocytosis->Hormone_Release BMITU This compound BMITU->TPO Inhibition

Thyroid hormone synthesis and inhibition by this compound.

TPO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - TPO Enzyme (e.g., microsomes) - Buffer - Substrate (Amplex UltraRed or Luminol) - H₂O₂ Serial_Dilutions Perform Serial Dilutions of Compounds Compound Prepare Test Compound: - this compound - Positive Control (e.g., PTU, MMI) - Vehicle Control (e.g., DMSO) Compound->Serial_Dilutions Plate_Setup Plate Setup (96-well): - Add TPO enzyme - Add test compound dilutions - Add buffer Serial_Dilutions->Plate_Setup Incubation Incubate at appropriate temperature Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add Substrate and H₂O₂ Incubation->Reaction_Start Signal_Detection Detect Signal: - Fluorescence (Amplex UltraRed) - Luminescence (Luminol) Reaction_Start->Signal_Detection Data_Collection Collect Raw Data Signal_Detection->Data_Collection Percent_Inhibition Calculate Percent Inhibition vs. Control Data_Collection->Percent_Inhibition Dose_Response Generate Dose-Response Curve Percent_Inhibition->Dose_Response IC50 Determine IC₅₀ Value Dose_Response->IC50

Experimental workflow for in vitro TPO inhibition assay.

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to determine the inhibitory activity of compounds against thyroid peroxidase.

Amplex® UltraRed Thyroid Peroxidase Inhibition Assay

This high-throughput assay is based on the TPO-catalyzed oxidation of the Amplex® UltraRed reagent in the presence of hydrogen peroxide (H₂O₂), which produces the highly fluorescent product, resorufin.

a. Materials and Reagents:

  • Thyroid Peroxidase (TPO): Can be from various sources, including rat or porcine thyroid microsomes, or recombinant human TPO.

  • Amplex® UltraRed reagent (e.g., Thermo Fisher Scientific)

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound

  • Positive control: Propylthiouracil (PTU) or Methimazole (MMI)

  • Black 96-well microplates

b. Preparation of Reagents:

  • Amplex® UltraRed Stock Solution (10 mM): Dissolve Amplex® UltraRed reagent in high-quality DMSO.

  • H₂O₂ Stock Solution (e.g., 10 mM): Prepare a fresh stock solution in distilled water.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for testing.

  • Positive Control Stock Solution (e.g., 10 mM): Dissolve PTU or MMI in DMSO and prepare serial dilutions.

  • TPO Working Solution: Dilute the TPO enzyme preparation in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

c. Assay Procedure: [6][7]

  • To each well of a black 96-well microplate, add the following in order:

    • 50 µL of TPO working solution.

    • 1 µL of the test compound dilution in DMSO (or DMSO for vehicle control).

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Prepare the reaction mix by diluting the Amplex® UltraRed stock solution and H₂O₂ stock solution in potassium phosphate buffer to final assay concentrations (e.g., 50 µM Amplex® UltraRed and 15 µM H₂O₂).

  • Initiate the reaction by adding 50 µL of the reaction mix to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

d. Data Analysis:

  • Subtract the background fluorescence (wells without TPO) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Luminol-Based Thyroid Peroxidase Inhibition Assay

This assay measures the light emission produced from the TPO-catalyzed oxidation of luminol in the presence of H₂O₂.

a. Materials and Reagents:

  • Thyroid Peroxidase (TPO)

  • Luminol

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Glycine-NaOH buffer (e.g., 1 M, pH 9.0) with EDTA (e.g., 1 mM)

  • This compound

  • Positive control: Propylthiouracil (PTU) or Methimazole (MMI)

  • White, opaque 96-well microplates

b. Preparation of Reagents:

  • Luminol Stock Solution (e.g., 40 mM): Dissolve luminol in DMSO.

  • H₂O₂ Stock Solution (e.g., 80 mM): Prepare a fresh stock solution in distilled water.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO and prepare serial dilutions.

  • Positive Control Stock Solution (e.g., 10 mM): Dissolve PTU or MMI in DMSO and prepare serial dilutions.

  • TPO Working Solution: Dilute the TPO enzyme preparation in an appropriate buffer to the desired working concentration.

c. Assay Procedure: [1][7]

  • To each well of a white, opaque 96-well microplate, add the following:

    • 100 µL of TPO working solution.

    • 1 µL of the test compound dilution in DMSO (or DMSO for vehicle control).

  • Incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Prepare a luminol working solution by diluting the stock solution in the glycine-NaOH buffer.

  • Initiate the reaction by adding the following to each well:

    • 20 µL of the luminol working solution.

    • 5 µL of the H₂O₂ stock solution.

  • Immediately measure the luminescence using a microplate luminometer.

d. Data Analysis:

  • Subtract the background luminescence (wells without TPO) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound as described for the Amplex® UltraRed assay.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Conclusion

This compound, as a thiouracil derivative, is a promising candidate for the inhibition of thyroid peroxidase. While direct quantitative data on its inhibitory potency is currently limited, the well-established methodologies for assessing TPO inhibition, such as the Amplex® UltraRed and luminol-based assays, provide a robust framework for its characterization. The comparative data from its structural analogs, PTU and MMI, offer a valuable benchmark for these investigations. The protocols and information provided herein are intended to facilitate further research into the therapeutic potential of this compound for the management of hyperthyroidism.

References

Antiviral screening of 5-Benzyl-6-methylthiouracil against RNA viruses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Antiviral Screening of 5-Benzyl-6-methylthiouracil and Related Thiouracil Derivatives Against RNA Viruses

Audience: Researchers, scientists, and drug development professionals.

Introduction

RNA viruses, such as influenza virus, coronaviruses (e.g., SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika), represent a significant threat to global public health.[1] The high mutation rates of these viruses, stemming from the lack of proofreading mechanisms in their RNA-dependent RNA polymerase (RdRp) enzymes, contribute to the rapid emergence of drug-resistant strains and pose challenges for vaccine and therapeutic development.[1] This necessitates a continuous search for novel antiviral agents with broad-spectrum activity.

Thiouracil, a pyrimidine analog, and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities. Various derivatives have been synthesized and evaluated for antimicrobial and antiviral properties.[2][3] Their structural similarity to nucleosides allows them to potentially interfere with viral replication processes. The primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral polymerases, which are essential for replicating the viral genome.[4][5] This document outlines a generalized framework and protocols for the preliminary in vitro screening of this compound and related compounds against common RNA viruses.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of candidate compounds must be quantitatively assessed to determine their therapeutic potential. Key parameters include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), calculated as CC₅₀/EC₅₀. A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.

The following table presents a template with representative data for the evaluation of thiouracil derivatives.

Compound IDVirus (Strain)Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Influenza A/PR/8/34 (H1N1)MDCK12.5>100>8.0
Dengue Virus (DENV-2)Vero25.2>100>4.0
SARS-CoV-2 (WA1/2020)Calu-318.795.45.1
Compound Analog 1A Influenza A/PR/8/34 (H1N1)MDCK8.3>100>12.0
Ribavirin (Control) Influenza A/PR/8/34 (H1N1)MDCK5.085.017.0

Experimental Protocols & Methodologies

A standardized workflow is critical for the reliable assessment of antiviral compounds. The process begins with evaluating compound cytotoxicity to determine the appropriate concentration range for antiviral assays. Subsequently, primary screening is conducted to identify compounds that inhibit viral replication.

Experimental Workflow

The overall workflow for screening potential antiviral candidates is depicted below. This process ensures that compound toxicity is assessed before evaluating specific antiviral effects.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Data Analysis A Prepare serial dilutions of This compound B Seed host cells (e.g., Vero, MDCK) in 96-well plates A->B C Treat cells with compound dilutions (24-72h incubation) B->C D Perform MTT or similar viability assay C->D E Calculate CC50 Value (50% Cytotoxic Concentration) D->E K Determine Selectivity Index (SI) SI = CC50 / EC50 E->K F Infect host cells with RNA virus (e.g., Influenza, Dengue) G Treat infected cells with non-toxic concentrations of compound F->G H Incubate for duration of viral replication cycle (e.g., 48-72h) G->H I Quantify viral inhibition via Plaque Assay, CPE Assay, or qRT-PCR H->I J Calculate EC50 Value (50% Effective Concentration) I->J J->K L Identify Lead Compounds (High SI Value) K->L

Caption: General workflow for in vitro antiviral compound screening.

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration of the test compound that is toxic to host cells.

  • Cell Seeding: Seed host cells (e.g., Vero, MDCK, Calu-3) into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated controls. The CC₅₀ value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Protocol 2: Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 3.2.

  • Infection and Treatment: When cells reach ~90% confluency, remove the growth medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, of 0.01) and 50 µL of the test compound at various non-toxic concentrations.

  • Controls: Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, or until CPE is observed in 80-100% of the virus control wells.

  • CPE Quantification: Stain the cells with a 0.5% crystal violet solution in 20% methanol for 10 minutes. Gently wash the wells with water and allow them to dry.

  • Absorbance Reading: Solubilize the stain with 100 µL of methanol and measure the absorbance at 595 nm.

  • Calculation: The percentage of CPE reduction is calculated relative to the virus and cell controls. The EC₅₀ is the compound concentration that protects 50% of the cells from CPE.

Potential Mechanism of Action

Nucleoside and non-nucleoside analogs often target the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for viral genome replication and transcription.[4][6][7] Thiouracil derivatives may act as competitive inhibitors or allosteric modulators of this enzyme, thereby halting the synthesis of new viral RNA.

G cluster_0 Viral Replication Cycle cluster_1 Inhibition Pathway vRNA Viral RNA Template RdRp Viral RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp NTPs Host Nucleoside Triphosphates (NTPs) NTPs->RdRp newRNA New Viral RNA Strand RdRp->newRNA Elongation Blocked RNA Synthesis Blocked Compound This compound Compound->RdRp Inhibition

Caption: Inhibition of viral RNA synthesis by targeting the RdRp enzyme.

Conclusion

The protocols and framework described provide a robust starting point for the systematic evaluation of this compound and related derivatives as potential antiviral agents against RNA viruses. A successful screening campaign relies on careful determination of cytotoxicity (CC₅₀) followed by efficacy testing (EC₅₀) to identify compounds with a favorable selectivity index. Compounds demonstrating significant in vitro activity warrant further investigation into their precise mechanism of action and evaluation in more advanced preclinical models.

References

Application Notes and Protocols for the Study of Pyrimidine Metabolism Using 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine metabolism is a fundamental cellular process essential for the synthesis of DNA, RNA, and other vital biomolecules.[1][2] The enzymes involved in pyrimidine biosynthesis and catabolism have emerged as critical targets for therapeutic intervention, particularly in oncology and virology. Thiouracil derivatives, a class of synthetic compounds, have been investigated for their ability to modulate these pathways. This document provides detailed application notes and protocols for the potential use of a specific derivative, 5-Benzyl-6-methylthiouracil, in studying pyrimidine metabolism. While direct studies on this compound are not extensively documented, its application can be inferred from the known activities of its parent compound, 6-methylthiouracil, and other substituted thiouracils.

Mechanism of Action and Rationale for Use

Thiouracil derivatives, including 6-methylthiouracil, are known to interfere with metabolic processes.[3][4] While the primary documented effect of 6-methylthiouracil is the inhibition of thyroid peroxidase, its structural similarity to the natural pyrimidine base uracil suggests potential interactions with enzymes in the pyrimidine metabolic pathway.[5] The addition of a benzyl group at the 5-position may enhance its inhibitory activity or alter its specificity for certain enzymes due to increased hydrophobicity.

The key enzymes in pyrimidine metabolism that could be targeted by this compound include:

  • Dihydropyrimidine Dehydrogenase (DPD): The initial and rate-limiting enzyme in pyrimidine catabolism.[6][7] Inhibition of DPD can lead to an accumulation of pyrimidine bases and has significant implications for the metabolism of fluoropyrimidine chemotherapeutic drugs like 5-fluorouracil (5-FU).[8][9]

  • Thymidine Phosphorylase (TP): An enzyme involved in the reversible conversion of thymidine to thymine.[10] TP is also an angiogenic factor and its inhibition is a target for cancer therapy.[11][12][13]

Potential Applications

  • Screening for Inhibitors of Pyrimidine Catabolism: this compound can be used as a lead compound in screening assays to identify novel inhibitors of DPD and TP.

  • Studying Drug Metabolism: Investigating the effect of this compound on the metabolism of pyrimidine-based drugs like 5-FU.

  • Probing Enzyme Active Sites: The benzyl group can serve as a probe to understand the hydrophobic interactions within the active sites of pyrimidine metabolizing enzymes.

  • Anti-angiogenic Studies: Given the role of TP in angiogenesis, this compound could be evaluated for its potential anti-angiogenic properties.[10]

Quantitative Data Summary

As specific quantitative data for this compound is not available in the literature, the following table provides a template for how such data could be presented upon experimental determination. The values for related compounds are included for reference where available.

CompoundTarget EnzymeAssay TypeIC50 / Ki (µM)Cell Line / Source
This compound DPDIn vitro enzyme assayTo be determinedRecombinant human DPD
This compound TPIn vitro enzyme assayTo be determinedRecombinant human TP
6-Chloro-5-cyclopent-1-en-1-yluracilTPIn vitro enzyme assayKi = 0.20 ± 0.03V79 cells
Dihydropyrimidone Derivative 1TPIn vitro enzyme assayIC50 = 314.0 ± 0.90-
Dihydropyrimidone Derivative 12TPIn vitro enzyme assayIC50 = 303.5 ± 0.40-
Dihydropyrimidone Derivative 33TPIn vitro enzyme assayIC50 = 322.6 ± 1.60-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted thiouracils.[14][15]

Materials:

  • 6-methylthiouracil

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 equivalent of 6-methylthiouracil in DMF.

  • Add 1.2 equivalents of K₂CO₃ to the solution and stir for 30 minutes at room temperature.

  • Slowly add 1.1 equivalents of benzyl bromide to the reaction mixture.

  • Heat the mixture to 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Inhibition Assay for Dihydropyrimidine Dehydrogenase (DPD)

Materials:

  • Recombinant human DPD

  • This compound (dissolved in DMSO)

  • [¹⁴C]-Thymine (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and various concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]-Thymine.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding hydrochloric acid.

  • Extract the unreacted substrate and the product (dihydrothymine) using an organic solvent.

  • Quantify the amount of product formed by scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cell-Based Assay for Pyrimidine Metabolism Inhibition

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • 5-Fluorouracil (5-FU)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT reagent

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound alone, 5-FU alone, or a combination of both.

  • Incubate the cells for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine if this compound potentiates the cytotoxic effect of 5-FU.

Visualizations

Pyrimidine_Metabolism_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_RNA Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD Beta_Alanine β-Alanine Dihydrouracil->Beta_Alanine Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD Beta_Aminoisobutyrate β-Aminoisobutyrate Dihydrothymine->Beta_Aminoisobutyrate Inhibitor This compound Inhibitor->Dihydrouracil Inhibitor->Dihydrothymine

Caption: Overview of Pyrimidine Metabolism and Potential Inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Mechanism of Action Studies Synthesis Synthesis of This compound Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (DPD, TP) Characterization->Enzyme_Assay IC50 Determination of IC50/Ki Enzyme_Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50->Cytotoxicity Synergy Synergy Studies with 5-FU Cytotoxicity->Synergy Kinetics Enzyme Kinetics Synergy->Kinetics Docking Molecular Docking Kinetics->Docking

Caption: Experimental Workflow for Screening Thiouracil Derivatives.

References

Application Note: Cell-based Assay for Evaluating the Efficacy of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyl-6-methylthiouracil is a synthetic compound belonging to the thiouracil family of molecules. Thiouracil derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1] This application note provides a comprehensive framework for evaluating the in vitro efficacy of this compound using established cell-based assays. The described protocols are designed to assess the cytotoxic and apoptotic effects of the compound on cancer cell lines, offering a foundational methodology for preliminary drug screening and mechanism of action studies.

Recent studies on similar thiouracil derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, liver, and ovarian cancer cells.[2] The proposed assays will quantify cell viability, a key indicator of cytotoxic potential, and subsequently explore the induction of apoptosis as a possible mechanism of cell death. This systematic approach allows for the robust characterization of the compound's anti-proliferative effects.

Experimental Overview

The evaluation of this compound is structured in a two-tiered approach. The initial tier focuses on determining the compound's effect on cell viability across a range of concentrations to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). The second tier investigates the underlying mechanism of cell death by focusing on the induction of apoptosis.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Apoptosis Induction A Prepare Cancer Cell Culture B Treat with this compound (Concentration Gradient) A->B C Incubate for 48-72 hours B->C D Perform Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Data Analysis: - Dose-Response Curve - IC50 Calculation D->E F Treat Cells with Compound (at IC50 Concentration) E->F Proceed if cytotoxic G Incubate for 24 hours F->G H Perform Apoptosis Assay (e.g., Caspase-Glo® 3/7) G->H I Data Analysis: - Quantify Caspase Activity H->I

Figure 1: A diagram illustrating the two-tiered experimental workflow for evaluating the efficacy of this compound.

Materials and Methods

Cell Lines and Culture

A panel of human cancer cell lines is recommended for a comprehensive evaluation. Based on literature for similar compounds, suitable cell lines include:

  • MCF-7 (Breast Adenocarcinoma)

  • HCT-116 (Colorectal Carcinoma)

  • HepG2 (Hepatocellular Carcinoma)

  • A-2780 (Ovarian Cancer)

Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Compound Preparation

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[3]

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate as described in Protocol 1. Treat the cells with this compound at its predetermined IC50 concentration and a 2x IC50 concentration. Include positive (e.g., staurosporine) and negative controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently by swirling the plate.

    • Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Data Presentation

Quantitative data from the cell viability and apoptosis assays should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-725.3
HCT-11618.9
HepG232.1
A-278015.6

Table 2: Induction of Apoptosis by this compound

Cell LineTreatmentFold Change in Caspase-3/7 Activity (vs. Vehicle)
MCF-7 IC50 (25.3 µM)3.2
2x IC50 (50.6 µM)5.8
HCT-116 IC50 (18.9 µM)4.1
2x IC50 (37.8 µM)7.2

Potential Signaling Pathway

Based on the pro-apoptotic effects observed with other thiouracil derivatives, this compound may induce apoptosis through the intrinsic pathway, which involves the activation of caspase cascades.[5][6]

G compound This compound stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas9_active Active Caspase-9 apoptosome->cas9_active cas3 Pro-Caspase-3 cas9_active->cas3 cas3_active Active Caspase-3 cas3->cas3_active apoptosis Apoptosis cas3_active->apoptosis

Figure 2: A diagram of the proposed intrinsic apoptosis signaling pathway potentially activated by this compound.

Conclusion

The protocols outlined in this application note provide a robust and reproducible framework for the initial in vitro evaluation of this compound's efficacy as a potential anticancer agent. By systematically assessing its cytotoxicity and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening of 5-Benzyl-6-methylthiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 5-Benzyl-6-methylthiouracil derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including antithyroid, anticancer, antimicrobial, and antioxidant properties. The following sections detail the underlying mechanisms of action, present relevant quantitative data for analogous compounds, and provide step-by-step experimental protocols for HTS campaigns.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a range of biological effects by modulating specific cellular pathways. Understanding these mechanisms is crucial for designing effective screening assays.

Antithyroid Activity

The primary mechanism of antithyroid activity for thiouracil derivatives is the inhibition of thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones (T3 and T4), catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines.[1] By inhibiting TPO, this compound derivatives can effectively reduce the production of thyroid hormones, making them potential therapeutic agents for hyperthyroidism. Some derivatives may also inhibit the peripheral conversion of T4 to the more active T3 by targeting the 5'-deiodinase enzyme.

Anticancer Activity

The anticancer properties of these derivatives are often attributed to their ability to interfere with cell cycle progression and induce programmed cell death (apoptosis). A key target in this context is the family of Cyclin-Dependent Kinases (CDKs). CDKs are crucial for the regulation of the cell cycle, and their dysregulation is a common feature in many cancers. By inhibiting specific CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation. Furthermore, they can trigger apoptosis through the activation of caspase cascades.

Antimicrobial and Antioxidant Activities

Certain derivatives have shown promise as antimicrobial agents, although the exact mechanisms are still under investigation. Their antioxidant activity is believed to stem from their ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Data Presentation: In Vitro Inhibitory Activities of Thiouracil Analogs

While specific quantitative data for a wide range of this compound derivatives are not extensively available in the public domain, the following tables summarize the inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) for structurally related and analogous compounds. This data serves as a valuable reference for designing dose-response experiments in HTS campaigns.

Table 1: TPO Inhibition by Thiouracil Analogs

CompoundIC50 (µM)AssayEnzyme Source
Propylthiouracil (PTU)1.2Amplex UltraRed (AUR) AssayRat Thyroid Microsomes
Methimazole (MMI)0.11Amplex UltraRed (AUR) AssayRat Thyroid Microsomes

Data from analogous compounds provide an expected potency range in the micromolar to sub-micromolar level.[2][3]

Table 2: Anticancer Activity of Thiouracil Derivatives Against Various Cell Lines

Compound DerivativeCell LineIC50 (µM)
Thiazole-Thiouracil Hybrid 1MCF-7 (Breast Cancer)7.84
Thiazole-Thiouracil Hybrid 2HepG2 (Liver Cancer)13.68
Thiazole-Thiouracil Hybrid 3A549 (Lung Cancer)15.69

These values for related heterocyclic compounds suggest that thiouracil derivatives can exhibit potent anticancer activity in the low micromolar range.[4]

Table 3: Antimicrobial Activity of Related Thieno[2,3-d]pyrimidine Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)
N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideStaphylococcus aureus6.25
N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamideBacillus subtilis12.5

Data from structurally similar thieno[2,3-d]pyrimidines indicate potential antibacterial activity.[5]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the screening processes.

Thyroid_Hormone_Synthesis_Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO MIT_DIT MIT & DIT on Tg TPO->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling T3_T4_blood T3 & T4 T3_T4->T3_T4_blood Secretion H2O2 H₂O₂ H2O2->TPO Iodide_blood Iodide (I⁻) Iodide_blood->Iodide NIS Symporter Compound This compound Derivatives Compound->TPO Inhibits CDK_Inhibition_Workflow cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) Rb_E2F Rb-E2F Complex Rb->Rb_E2F Binds E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Rb_E2F->Rb Releases E2F GrowthFactors Growth Factors GrowthFactors->CyclinD Upregulates Compound This compound Derivatives Compound->CDK46 Inhibits Apoptosis_Induction_Workflow cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathReceptor Death Receptor (e.g., Fas) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates Compound This compound Derivatives Compound->Mitochondrion Induces Stress HTS_Workflow Library Compound Library (this compound Derivatives) PrimaryScreen Primary HTS Assay (e.g., Single Concentration) Library->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50/EC50 Determination) HitIdentification->DoseResponse HitConfirmation Hit Confirmation & Prioritization DoseResponse->HitConfirmation SecondaryAssay Secondary/Orthogonal Assays (e.g., Cell-based, Specificity) HitConfirmation->SecondaryAssay LeadOptimization Lead Optimization SecondaryAssay->LeadOptimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 5-Benzyl-6-methylthiouracil.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the immediate precursors?

A1: A prevalent and effective method for synthesizing this compound is the cyclocondensation reaction of ethyl 2-benzylacetoacetate with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. The key precursors are ethyl 2-benzylacetoacetate and thiourea.

Q2: I am observing a significant amount of unreacted starting material in my crude product. What are the likely causes and solutions?

A2: Unreacted starting materials are a common issue. The primary causes include:

  • Insufficient Reaction Time or Temperature: The condensation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Ineffective Base: The base (e.g., sodium ethoxide) may have degraded due to moisture. Ensure the use of freshly prepared or properly stored base.

  • Stoichiometry Imbalance: Incorrect molar ratios of the reactants can lead to one being left in excess. Ensure accurate measurement of both ethyl 2-benzylacetoacetate and thiourea.

Q3: My final product shows impurities with a higher molecular weight than the target compound. What could these be?

A3: High molecular weight impurities could be the result of side reactions. A likely candidate is a dibenzylated species, where a second benzyl group is attached to the thiouracil ring, either on a nitrogen or the sulfur atom. This can occur if an excess of a benzylating agent is used in an N-alkylation approach or under harsh reaction conditions. One study on benzylpiperazine synthesis noted that an excess of benzyl chloride leads to the formation of a dibenzylated impurity.

Q4: Are there any common isomeric impurities I should be aware of?

A4: Yes, during synthesis, particularly if starting from 6-methylthiouracil and a benzylating agent, there is a possibility of forming the S-benzyl isomer (2-benzylthio-6-methyl-pyrimidin-4-one) in addition to the desired N-benzylated product. The reaction conditions, such as the choice of base and solvent, can influence the ratio of N- to S-alkylation.[1]

Q5: How can I effectively remove inorganic salts from my final product?

A5: Inorganic salts, resulting from the use of a base and subsequent neutralization, can typically be removed by washing the crude product. After precipitation of the product, thorough washing with cold water is often sufficient.[1] If the product is soluble in an organic solvent, dissolving it and filtering off the insoluble salts is another effective method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction by TLC and consider extending the reaction time or increasing the temperature.
Poor quality of reagents.Use freshly distilled solvents and high-purity starting materials.
Product loss during workup.Optimize the precipitation and filtration steps. Ensure the pH is correctly adjusted for maximal precipitation.
Product is an Oil or Gummy Solid Presence of residual solvent (e.g., DMF).Ensure the product is thoroughly dried under vacuum. Consider trituration with a non-polar solvent like hexane to induce solidification.
High levels of impurities.Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
Inconsistent Spectroscopic Data (NMR, IR) Presence of isomeric impurities (e.g., S-benzyl isomer).Use column chromatography for purification to separate the isomers.
Tautomerism.Be aware that thiouracil derivatives can exist in thione and thiol tautomeric forms, which can affect spectroscopic data. The surrounding chemical environment influences this equilibrium.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation

This protocol details the synthesis from ethyl 2-benzylacetoacetate and thiourea.

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in absolute ethanol with cooling.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea (1.0 equivalent) and stir until dissolved.

  • Addition of β-Ketoester: Add ethyl 2-benzylacetoacetate (1.0 equivalent) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Precipitation: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Impurity Profile Management

Maintaining a consistent impurity profile is critical in drug development. The following table can be used to track batches and quantify impurity levels, typically determined by High-Performance Liquid Chromatography (HPLC).

Batch ID Starting Material: 6-methylthiouracil (%) Starting Material: Benzyl Halide (%) S-Benzyl Isomer (%) Dibenzylated Impurity (%) Total Impurities (%)
BATCH-0010.050.020.10< 0.010.17
BATCH-0020.150.050.250.030.48
BATCH-003< 0.01< 0.010.08< 0.010.08

Visual Guides

Synthesis_Pathway cluster_reactants Starting Materials Ethyl 2-benzylacetoacetate Ethyl 2-benzylacetoacetate Reaction Cyclocondensation Ethyl 2-benzylacetoacetate->Reaction Thiourea Thiourea Thiourea->Reaction Base (NaOEt) Base (NaOEt) Base (NaOEt)->Reaction Crude Product Crude Product Reaction->Crude Product Purification Recrystallization Crude Product->Purification Final Product This compound Purification->Final Product

Caption: Synthetic pathway for this compound.

Side_Reactions 6-methylthiouracil 6-methylthiouracil Desired Product N-Benzylated Product 6-methylthiouracil->Desired Product N-Alkylation S_Isomer S-Benzyl Isomer 6-methylthiouracil->S_Isomer S-Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->Desired Product Benzyl Halide->S_Isomer Dibenzylated Dibenzylated Product Desired Product->Dibenzylated Excess Benzyl Halide

Caption: Potential side reactions leading to impurities.

Troubleshooting_Workflow start Problem Encountered check_purity Assess Purity (TLC/HPLC) start->check_purity low_purity Low Purity check_purity->low_purity Impurities Present high_purity High Purity check_purity->high_purity No Major Impurities purify Purify (Recrystallization/ Chromatography) low_purity->purify check_yield Check Yield high_purity->check_yield low_yield Low Yield check_yield->low_yield < Target acceptable_yield Acceptable Yield check_yield->acceptable_yield >= Target optimize Optimize Reaction (Time, Temp, Reagents) low_yield->optimize end Process Complete acceptable_yield->end purify->check_purity

References

Optimizing reaction yield for 5-Benzyl-6-methylthiouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 5-Benzyl-6-methylthiouracil.

Experimental Protocols

The synthesis of this compound is typically achieved through a Biginelli-type condensation reaction. This involves the reaction of a β-ketoester, an aldehyde (or a precursor that can act as one), and thiourea. In this case, the key starting material is ethyl 2-benzylacetoacetate.

Protocol 1: Synthesis of Ethyl 2-benzylacetoacetate

This precursor can be synthesized by the alkylation of ethyl acetoacetate with benzyl chloride.

Materials:

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Benzyl chloride

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium (6 g) in absolute ethanol (75 ml).

  • Gradually add ethyl acetoacetate (65 g) to the sodium ethoxide solution.

  • Slowly add benzyl chloride (32 g) to the mixture while maintaining the temperature at 30°C for one hour.

  • Reflux the reaction mixture for an additional hour.

  • After cooling, the product is isolated by distillation under reduced pressure. The fraction collected at 164-165°C at 14 mmHg is the desired ethyl 2-benzylacetoacetate.[1]

Protocol 2: Synthesis of this compound

This protocol outlines the one-pot synthesis of the target molecule using the prepared ethyl 2-benzylacetoacetate.

Materials:

  • Ethyl 2-benzylacetoacetate

  • Thiourea

  • Sodium ethoxide or other suitable base

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve ethyl 2-benzylacetoacetate (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

  • Add a solution of sodium ethoxide in ethanol (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Inactive catalyst or base.1. Increase the reflux time and monitor the reaction by TLC until the starting materials are consumed. 2. Gradually increase the reaction temperature in increments of 5-10°C. 3. Ensure accurate measurement of all reactants. A slight excess of thiourea (1.5 equivalents) is often beneficial. 4. Use freshly prepared sodium ethoxide solution.
Formation of Multiple Products (Side Reactions) 1. Self-condensation of ethyl 2-benzylacetoacetate. 2. Decomposition of thiourea at high temperatures. 3. Hydrolysis of the ester group.1. Maintain a controlled reaction temperature and ensure efficient stirring. 2. Avoid excessively high reflux temperatures. 3. Ensure the reaction is carried out under anhydrous conditions until the acidification step.
Difficulty in Product Purification 1. Oily or gummy product instead of a solid precipitate. 2. Presence of unreacted starting materials or soluble byproducts.1. Try triturating the crude product with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography may be necessary. 2. Optimize the recrystallization solvent system. A mixture of solvents (e.g., ethanol/water) might be required for effective purification. Ensure the product is thoroughly washed after filtration.[3][4]
Product Characterization Issues (e.g., incorrect NMR spectrum) 1. Presence of impurities. 2. Isomeric products.1. Repeat the purification step. If recrystallization is ineffective, consider column chromatography. 2. Carefully analyze the NMR and other spectral data to identify the structure of the obtained product. Side reactions can sometimes lead to isomeric pyrimidine structures.

Data Presentation

Table 1: Optimization of Reaction Conditions for Biginelli-type Reactions
Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1HClEthanolReflux1840-60[Biginelli, 1893]
2InCl₃Water-Ethanol (8:2)Reflux292[5]
3FeCl₃·6H₂OEthanolReflux6~85[3]
4K₂CO₃EthanolReflux128-42[6]

Note: Yields are for representative Biginelli reactions and may vary for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Biginelli reaction?

A1: The acid catalyst is crucial for activating the carbonyl group of the aldehyde (or in this case, the keto-group of the β-ketoester), making it more susceptible to nucleophilic attack by the urea or thiourea. It also catalyzes the dehydration step that leads to the final dihydropyrimidine ring.

Q2: Can I use a different base instead of sodium ethoxide?

A2: Yes, other bases like potassium carbonate or sodium hydroxide can be used. However, the choice of base can affect the reaction rate and yield. Sodium ethoxide in ethanol is a commonly used and effective base for this type of condensation.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, ethanol or a mixture of ethanol and water is often a good starting point. You may need to experiment with different solvent systems to find the optimal one for your product.[3]

Q4: My TLC shows the reaction is complete, but I get a low yield after workup. What could be the problem?

A4: This could be due to product loss during the workup and purification steps. Ensure that the pH for precipitation is optimal. Also, be careful during filtration and washing to avoid dissolving the product. If the product is somewhat soluble in the washing solvent, use a minimal amount of cold solvent.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Sodium metal is highly reactive and should be handled with extreme care under anhydrous conditions. Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Thiourea is a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_purification Purification start_precursor Ethyl Acetoacetate + Benzyl Chloride reaction_precursor Alkylation with NaOEt in Ethanol start_precursor->reaction_precursor product_precursor Ethyl 2-benzylacetoacetate reaction_precursor->product_precursor start_main Ethyl 2-benzylacetoacetate + Thiourea product_precursor->start_main reaction_main Biginelli Condensation with NaOEt in Ethanol start_main->reaction_main product_crude Crude this compound reaction_main->product_crude acidification Acidification (HCl) product_crude->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product_final Pure this compound recrystallization->product_final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_conditions Review Reaction Conditions low_yield->check_conditions check_workup Analyze Workup & Purification low_yield->check_workup incomplete Incomplete Reaction check_reaction->incomplete suboptimal Suboptimal Conditions check_conditions->suboptimal loss Product Loss check_workup->loss solution_time Increase Reaction Time incomplete->solution_time solution_temp Optimize Temperature suboptimal->solution_temp solution_stoich Verify Stoichiometry suboptimal->solution_stoich solution_purification Optimize Purification loss->solution_purification

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Benzyl-6-methylthiouracil.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities in your crude product often stem from the starting materials or side reactions during the synthesis. Based on common synthetic routes like the Biginelli reaction or benzylation of 6-methylthiouracil, potential impurities include:

  • Unreacted Starting Materials:

    • 6-Methyl-2-thiouracil

    • Benzyl chloride or benzyl bromide

    • Thiourea

    • Ethyl benzoylacetate (or other β-ketoesters)

  • Side-Reaction Products:

    • Dibenzyl ether (from the self-condensation of benzyl alcohol, a potential hydrolysis product of benzyl halides)[1]

    • N-benzylation vs. S-benzylation side products, leading to isomers.[2]

    • Products from the self-condensation of the β-ketoester.

    • Oxidation products of the thiouracil ring.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. Stir vigorously to encourage the product to precipitate as a solid while the impurities that are causing it to oil out may remain dissolved.

  • Solvent Removal: Ensure all reaction solvents (like DMF or ethanol) are completely removed under vacuum. Residual solvent can prevent crystallization.

  • Re-dissolve and Re-precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., cold water) until the solution becomes cloudy. Allow it to stand and cool slowly to promote crystallization.

Q3: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A3: Multiple spots on a TLC plate indicate the presence of impurities. To improve purification:

  • Optimize Recrystallization: Your choice of solvent is crucial. If a single solvent isn't effective, a two-solvent system might be necessary.[3] Refer to the recrystallization protocols below for guidance on solvent screening.

  • Column Chromatography: If recrystallization fails to remove impurities with similar polarity, column chromatography is the next logical step. A silica gel column with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can effectively separate the desired product from its impurities.

  • Adjust TLC Mobile Phase: To better visualize separation, try different mobile phase systems for your TLC analysis. For thiouracil derivatives, systems like methanol, or mixtures of propan-2-ol and water have been shown to be effective.[4]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid, which results in a lower and broader melting point range. Further purification by recrystallization or chromatography is recommended until a sharp and consistent melting point is achieved.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp and narrow melting point range that matches the literature value suggests high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: The absence of peaks corresponding to impurities.

    • LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the steps for purifying this compound by recrystallization. The choice of solvent is critical for successful purification.

1. Solvent Screening:

  • Place a small amount of your crude product into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) to each tube at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.[5]
  • A common and effective solvent system for benzylthiouracil derivatives is an ethanol/water mixture.[2]

2. Recrystallization Procedure (Ethanol/Water System):

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
  • If there are any insoluble impurities, perform a hot filtration to remove them.
  • Heat the solution and slowly add hot water dropwise until the solution becomes slightly cloudy.
  • Add a few drops of hot ethanol until the solution becomes clear again.
  • Remove the flask from the heat and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold ethanol/water mixture.
  • Dry the purified crystals under vacuum.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

This protocol is for assessing the purity of this compound.

1. Plate Preparation:

  • Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.
  • With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

2. Spotting:

  • Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., acetone or methanol).
  • Using a capillary tube, spot the dissolved samples onto the baseline.

3. Development:

  • Place the TLC plate in a developing chamber containing a suitable mobile phase. A mixture of methanol or propan-2-ol and water can be effective for thiouracil derivatives.[4]
  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate and mark the solvent front with a pencil.
  • Visualize the spots under a UV lamp at 254 nm. Thiouracil derivatives are often UV-active.
  • Alternatively, the plate can be sprayed with an iodine-azide solution. Thiouracil compounds will appear as white spots on a violet-brown background.[6]

Quantitative Data

The following table provides hypothetical data on the purity of this compound after different purification methods. This data is for illustrative purposes to demonstrate the effectiveness of each technique.

Purification MethodPurity by HPLC (%)Yield (%)Melting Point (°C)
Crude Product85.2100185-195
Single Solvent Recrystallization (Ethanol)95.875201-203
Two-Solvent Recrystallization (Ethanol/Water)98.568204-205
Column Chromatography>99.555205-206

Visualizations

Experimental Workflow for Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 5-Benzyl-6- methylthiouracil recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization Initial Purification tlc TLC Analysis recrystallization->tlc Check Purity hplc HPLC Analysis recrystallization->hplc If Pure on TLC column_chromatography Column Chromatography column_chromatography->hplc Confirm Purity tlc->column_chromatography If Impure nmr NMR Spectroscopy hplc->nmr mp Melting Point nmr->mp final_product Pure Product (>99%) mp->final_product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Logic for Impure Product

G start Impure Product (Multiple TLC Spots) check_polarity Are impurities more or less polar? start->check_polarity recrystallize Attempt Recrystallization check_polarity->recrystallize Different Polarity column Perform Column Chromatography check_polarity->column Similar Polarity solvent_choice Optimize Recrystallization Solvent System recrystallize->solvent_choice Still Impure pure Pure Product recrystallize->pure Successful gradient_elution Optimize Elution Gradient column->gradient_elution Poor Separation column->pure Successful solvent_choice->pure Successful gradient_elution->pure Successful

Caption: Decision tree for troubleshooting an impure product during purification.

References

Technical Support Center: Overcoming Solubility Issues of 5-Benzyl-6-methylthiouracil in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Benzyl-6-methylthiouracil in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing very low dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Low dissolution is a common issue for poorly soluble compounds. Here is a logical workflow to address this:

G start Low Dissolution Observed step1 Verify Compound Purity and Physical Form start->step1 step2 Attempt pH Modification step1->step2 If purity is confirmed step3 Introduce a Co-solvent step2->step3 If pH adjustment is insufficient step4 Consider Advanced Formulation Strategies step3->step4 If co-solvents are not effective or desirable end Solubility Improved step4->end

Figure 1: Initial troubleshooting workflow for low dissolution.

Q3: How does pH affect the solubility of this compound?

A3: Thiouracil derivatives are weakly acidic and their solubility is pH-dependent. The related compound, 6-methylthiouracil, is freely soluble in alkaline solutions, such as aqueous ammonia and alkali hydroxides.[1] Therefore, increasing the pH of the aqueous solution above the pKa of this compound will lead to its deprotonation, forming a more soluble salt. While the exact pKa is not available, it is recommended to experimentally determine the pH-solubility profile.

Q4: What are the recommended starting points for co-solvents?

A4: Common pharmaceutical co-solvents can significantly improve the solubility of hydrophobic compounds. Good starting points include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is advisable to start with a small percentage of the co-solvent and gradually increase it while monitoring for any potential precipitation. This compound is highly soluble in Dimethyl Sulfoxide (DMSO) at 200 mg/mL, which can be used for preparing concentrated stock solutions.[2]

Q5: Can surfactants be used to improve the solubility of this compound?

A5: Yes, surfactants can enhance the solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[3] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and Cremophor® EL are commonly used and are generally less toxic than ionic surfactants. The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective.

Q6: Is cyclodextrin complexation a viable strategy?

A6: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic guest molecules, thereby increasing their apparent aqueous solubility.[4] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose. This method is particularly useful for improving the bioavailability of oral formulations.

Troubleshooting Guides

Issue 1: Compound crashes out of solution after initial dissolution.

Possible Cause:

  • Supersaturation: The initial dissolving conditions (e.g., heating, vigorous mixing) might have created a supersaturated, thermodynamically unstable solution.

  • Change in Temperature: A decrease in temperature can significantly reduce solubility.

  • Solvent Evaporation: If using a volatile co-solvent, its evaporation can lead to precipitation.

  • pH Shift: Changes in the pH of the solution can cause the compound to precipitate if its solubility is pH-dependent.

Troubleshooting Steps:

G issue Issue: Compound Precipitation After Initial Dissolution Possible Causes: - Supersaturation - Temperature Change - Solvent Evaporation - pH Shift step1 Maintain Constant Temperature issue:f1->step1 step2 Ensure a Sealed System to Prevent Evaporation issue:f1->step2 step3 Buffer the Solution to Maintain Stable pH issue:f1->step3 step4 Determine Equilibrium Solubility issue:f1->step4

Figure 2: Troubleshooting precipitation issues.

  • Control Temperature: Ensure all solutions are maintained at a constant and recorded temperature.

  • Prevent Evaporation: Use sealed containers, especially when working with volatile co-solvents.

  • Maintain pH: Utilize a suitable buffer system to maintain a constant pH.

  • Determine Equilibrium Solubility: Conduct experiments to determine the true equilibrium solubility under your experimental conditions to avoid preparing supersaturated solutions.

Issue 2: Inconsistent results in solubility assays.

Possible Cause:

  • Insufficient Equilibration Time: The compound may not have reached its equilibrium solubility.

  • Inadequate Mixing: Poor mixing can lead to concentration gradients.

  • Variations in Solid Form: The compound may exist in different polymorphic or amorphous forms with different solubilities.

  • Assay Interference: The chosen analytical method might be affected by the formulation components (e.g., co-solvents, surfactants).

Troubleshooting Steps:

G issue Inconsistent Solubility Results step1 Increase Equilibration Time issue->step1 step2 Standardize Mixing Conditions issue->step2 step3 Characterize the Solid State issue->step3 step4 Validate Analytical Method issue->step4 solution Consistent and Reliable Data step1->solution step2->solution step3->solution step4->solution

References

Troubleshooting inconsistent results in 5-Benzyl-6-methylthiouracil bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Benzyl-6-methylthiouracil bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a derivative of thiouracil, a class of compounds known as antithyroid agents.[1][2][3] Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] TPO is responsible for the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, a process known as iodide organification.[4][5][6] By inhibiting TPO, this compound blocks the production of thyroxine (T4) and triiodothyronine (T3).[7] Some thiouracil derivatives also inhibit the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.[1]

Q2: Which are the most common in vitro bioassays to determine the activity of this compound?

The most common in vitro bioassays for evaluating the activity of this compound and related thiouracil derivatives are thyroid peroxidase (TPO) inhibition assays. Two widely used methods are:

  • Guaiacol Oxidation Assay: A spectrophotometric assay that measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.[8]

  • Amplex® UltraRed (AUR) Assay: A more sensitive fluorometric assay that detects peroxidase activity.[9]

Q3: What are the common causes of inconsistent results in these bioassays?

Inconsistent results can arise from several factors, including:

  • Compound Solubility and Stability: Poor solubility of this compound in aqueous assay buffers can lead to underestimated inhibitory activity.[10] The compound's stability in solution over the course of the experiment is also a critical factor.

  • Reagent Quality and Preparation: Degradation of hydrogen peroxide, improper storage of the Amplex® UltraRed reagent, or variations in the enzymatic activity of the TPO preparation can all contribute to variability.[11]

  • Assay Conditions: Variations in pH, temperature, and incubation times can significantly impact enzyme kinetics and, consequently, the assay results.[12]

  • Off-Target Effects: At higher concentrations, thiouracil derivatives may exhibit off-target effects, such as cytotoxicity, which can interfere with cell-based assays.[13][14]

Q4: How should I prepare and store this compound for bioassays?

Due to the low aqueous solubility of many thiouracil derivatives, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[10][15][16] Ensure the compound is fully dissolved. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the assay buffer, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Incomplete Solubilization of Compound Ensure the this compound stock solution is fully dissolved before preparing dilutions. Briefly vortex the stock solution before use. When diluting into aqueous buffer, mix thoroughly.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use low-retention pipette tips.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or buffer to maintain humidity.
Precipitation of Compound in Assay Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of the compound or increasing the final DMSO concentration slightly (while staying within the tolerated limit for the assay).
Issue 2: Lower Than Expected Potency (High IC50 Value)
Potential Cause Troubleshooting Step
Degraded Compound Use a fresh stock of this compound. If possible, verify the purity and integrity of the compound using analytical methods such as HPLC or NMR.
Inactive Thyroid Peroxidase (TPO) Use a fresh batch of TPO or thyroid microsomes. Ensure proper storage conditions (-80°C). Run a positive control with a known TPO inhibitor (e.g., propylthiouracil or methimazole) to verify enzyme activity.
Sub-optimal H₂O₂ Concentration The concentration of hydrogen peroxide is critical. Prepare the H₂O₂ solution fresh for each experiment, as it can degrade over time.[11]
Incorrect Assay Buffer pH The optimal pH for TPO activity is typically around 7.4. Verify the pH of your buffer. The Amplex® Red reagent is unstable at pH > 8.5.[12]
Issue 3: High Background Signal in Control Wells (No Inhibitor)
Potential Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity reagents. Ensure that the water used for preparing buffers is of high quality (e.g., Milli-Q).
Light-Induced Oxidation of Amplex® Red Protect the Amplex® Red reagent and assay plates from light at all times.[12]
Non-Enzymatic Oxidation of Guaiacol Some components in the sample or buffer may cause non-peroxidase-mediated oxidation of guaiacol.[17] Run a control without the TPO enzyme to assess the level of non-enzymatic oxidation.
Autofluorescence of Compound (in AUR assay) Measure the fluorescence of the compound in the assay buffer without the other assay components to check for intrinsic fluorescence at the assay wavelengths.

Data Presentation

CompoundAssay TypeEnzyme SourceIC50 (µM)
Propylthiouracil (PTU)Guaiacol OxidationRat Thyroid Microsomes~10
Methimazole (MMI)Guaiacol OxidationRat Thyroid Microsomes~1
Propylthiouracil (PTU)Amplex® UltraRedRat Thyroid Microsomes1.2
Methimazole (MMI)Amplex® UltraRedRat Thyroid Microsomes0.11

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay: Guaiacol Oxidation Method
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • TPO Source: Rat thyroid microsomes, diluted in assay buffer to the desired concentration.

    • Guaiacol Solution: 35 mM in assay buffer.

    • Hydrogen Peroxide (H₂O₂): 300 µM in assay buffer (prepare fresh).

    • This compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the TPO source.

    • Add 50 µL of the this compound dilution (or vehicle control).

    • Add 50 µL of the guaiacol solution.

    • Incubate the plate at room temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of the H₂O₂ solution.

    • Immediately measure the absorbance at 470 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Thyroid Peroxidase (TPO) Inhibition Assay: Amplex® UltraRed (AUR) Method
  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

    • TPO Source: Rat thyroid microsomes, diluted in assay buffer.

    • Amplex® UltraRed Reagent: 10 mM stock in DMSO. Prepare a working solution in assay buffer.

    • Hydrogen Peroxide (H₂O₂): Prepare a working solution in assay buffer (prepare fresh).

    • This compound: Prepare a stock solution in DMSO and create serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, add 20 µL of the this compound dilution (or vehicle control).

    • Add 20 µL of the TPO source.

    • Prepare a reaction mixture containing the Amplex® UltraRed reagent and H₂O₂ in the assay buffer.

    • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the guaiacol oxidation assay.

Mandatory Visualizations

Thyroid_Hormone_Synthesis_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide_blood->NIS Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Iodine Iodine (I₂) Pendrin->Iodine Oxidation TPO Thyroid Peroxidase (TPO) TPO->Pendrin TPO->Iodine MIT_DIT MIT & DIT on TG TPO->MIT_DIT H2O2 H₂O₂ H2O2->TPO Iodine->MIT_DIT Iodination (Organification) TG Thyroglobulin (TG) with Tyrosine TG->MIT_DIT T3_T4 T3 & T4 on TG MIT_DIT->T3_T4 Coupling Compound This compound Compound->TPO Inhibition

Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound on Thyroid Peroxidase (TPO).

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Replicates High variability in replicates? Start->Check_Replicates Check_Potency Lower than expected potency? Check_Replicates->Check_Potency No Solubility Verify compound solubility and pipetting accuracy Check_Replicates->Solubility Yes Check_Background High background signal? Check_Potency->Check_Background No Compound_Degradation Check compound and reagent stability Check_Potency->Compound_Degradation Yes Contamination Check for reagent contamination or light exposure (AUR) Check_Background->Contamination Yes Off_Target Consider off-target effects (e.g., cytotoxicity) Check_Background->Off_Target No Solubility->Check_Potency Assay_Conditions Optimize assay conditions (pH, temp, concentrations) Compound_Degradation->Assay_Conditions Assay_Conditions->Check_Background Contamination->Off_Target Review_Protocol Review and optimize protocol Off_Target->Review_Protocol

Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.

References

5-Benzyl-6-methylthiouracil stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Benzyl-6-methylthiouracil during long-term storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container to protect it from moisture and air.[1][2] Storage at controlled room temperature (15-25°C) is generally acceptable for short to medium-term storage, while for long-term storage, refrigeration (2-8°C) is advisable.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Thiouracil derivatives are susceptible to several environmental factors that can induce degradation. These include:

  • Oxidation: The thio-group is prone to oxidation, which is a common degradation pathway for thiourea-containing compounds.[4]

  • Hydrolysis: The compound may be susceptible to hydrolysis, particularly under basic pH conditions.

  • Photodegradation: Exposure to light, especially UV light, can lead to degradation.[2][5] It is recommended to store the compound in amber vials or light-protective containers.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Humidity: Moisture can promote hydrolysis and other degradation pathways.[1][8]

Q3: What are the visible signs of this compound degradation?

A3: While chemical degradation is often not visible, you may observe some physical changes that could indicate instability. These include a change in color from its typical white to off-white or yellowish appearance, a change in odor, or clumping of the powder due to moisture absorption. However, the absence of these signs does not guarantee stability. Analytical testing is necessary for confirmation.

Q4: How long can I expect this compound to be stable under recommended storage conditions?

A4: While specific long-term stability data for this compound is not extensively published, studies on similar thiouracil derivatives, such as propylthiouracil, have shown good stability for extended periods when stored correctly. For instance, propylthiouracil suspensions were found to be stable for at least 70 days at 25°C and for at least 91 days at 4°C.[6][7] Solid forms are generally more stable than solutions. For critical applications, it is recommended to perform periodic purity checks.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound stock solution or solid sample.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: If you are using a stock solution that was prepared some time ago, it may have degraded. Prepare a fresh solution from the solid compound and repeat the experiment.

    • Assess the purity of the solid: If the issue persists, the solid compound may have degraded during storage. Assess the purity of the compound using a suitable analytical method like HPLC.

    • Review storage conditions: Ensure that the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Perform forced degradation studies: To identify potential degradation products, you can subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light). This can help in tentatively identifying the unknown peaks in your chromatogram.

    • Use a stability-indicating method: Ensure that your analytical method is capable of separating the parent compound from its potential degradation products.

    • Characterize the impurities: Techniques like LC-MS can be used to obtain mass information about the unknown peaks, which can help in their identification.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8White powder
699.1White powder
1298.2Off-white powder
2496.5Slightly yellowish
4°C / <30% RH099.8White powder
1299.6White powder
2499.3White powder
3698.9White powder
40°C / 75% RH099.8White powder
(Accelerated)397.5Off-white powder
695.1Yellowish powder

Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL in DMSO) at 4°C

Time (Days)Purity (%)Observations
099.8Clear, colorless solution
799.2Clear, colorless solution
1498.5Clear, colorless solution
3097.1Slight yellow tint

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for assessing the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to separate the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 270-280 nm for thiouracil derivatives).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • For stability testing, samples stored under various conditions are diluted to the same concentration.

  • Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.

Mandatory Visualizations

Degradation_Pathway A This compound B Sulfoxide Derivative A->B Oxidation (e.g., H₂O₂) D Hydrolyzed Ring-Opened Product A->D Hydrolysis (Basic conditions) C Sulfone Derivative B->C Further Oxidation

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow start Start: Stability Study Setup store Store samples under different conditions (e.g., 25°C/60%RH, 4°C, 40°C/75%RH) start->store sample Withdraw samples at specified time points store->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Collect and analyze data (Purity, Degradants) hplc->data end End: Determine Shelf-life data->end

Caption: Workflow for a typical stability study.

References

Preventing degradation of 5-Benzyl-6-methylthiouracil in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Benzyl-6-methylthiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an organosulfur compound belonging to the thioamide class of drugs. It is structurally related to propylthiouracil and methylthiouracil. Its primary mechanism of action is the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. By blocking this enzyme, it reduces the production of thyroxine (T4) and triiodothyronine (T3). Additionally, some studies suggest that thiouracil derivatives can modulate inflammatory pathways, including the suppression of TNF-α, IL-6, and the activation of NF-κB.

Q2: What are the recommended storage conditions for powdered this compound and its stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationAdditional Notes
Powder-20°C3 yearsProtect from light.
Powder4°C2 yearsProtect from light.
In Solvent (e.g., DMSO)-80°C6 monthsUse freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (e.g., DMSO)-20°C1 monthUse freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound has low solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.183 mg of the compound (with a molecular weight of 218.28 g/mol ) in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.[1]

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, it is possible. Thiouracil derivatives, as reducing compounds, may interfere with tetrazolium-based viability assays like MTT and XTT, which rely on cellular reductases. This can lead to a non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal (increased color formation) and an overestimation of cell viability.[2] It is advisable to include proper controls, such as media-only controls with the compound, to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay that does not rely on cellular reduction, such as the ATP-based luminescence assay or a dye-exclusion method like Trypan Blue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in cell culture media.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Minimize the exposure of the compound to light during preparation and incubation.3. Consider pre-incubating the media with the compound for varying durations to assess its stability and determine an optimal treatment window.4. Analyze the concentration of the compound in the media over time using HPLC (see Experimental Protocols).
High background in cell viability assays (e.g., MTT, XTT). Direct reduction of the assay reagent by the compound.1. Run a control plate with cell-free media containing the compound at the highest concentration used in your experiment to quantify the background signal.2. Subtract the background absorbance from your experimental values.3. Switch to a non-tetrazolium-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protease-based viability assay.
Precipitation of the compound in cell culture media. Low solubility of the compound in aqueous media or exceeding the solubility limit.1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Visually inspect the media for any precipitate after adding the compound.3. If precipitation occurs, try lowering the final concentration of the compound or using a different solvent if compatible with your cell line.
Observed cytotoxicity is higher than expected. Solvent toxicity.1. Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experimental wells.2. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for extraction)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Methodology:

  • Preparation of Standards: Prepare a series of calibration standards of this compound in the cell culture medium at known concentrations.

  • Sample Preparation:

    • Add this compound to the cell culture medium to achieve the desired final concentration.

    • Dispense aliquots of this solution into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C with 5% CO2.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube from the incubator.

  • Extraction:

    • To 100 µL of the media sample, add 200 µL of cold methanol to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Set the HPLC UV detector to the absorbance maximum of this compound (this may need to be determined empirically, but a starting point could be around 280 nm based on similar compounds).

    • Use a C18 column and a mobile phase gradient of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile:water.[3]

    • Inject the prepared samples and standards.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the incubated samples by interpolating their peak areas from the standard curve.

    • Plot the concentration of the compound as a function of time to assess its degradation rate.

Visualizations

Signaling_Pathway BMT This compound TSHR TSH Receptor BMT->TSHR Inhibits IKK IKK Complex BMT->IKK Inhibits AC Adenylate Cyclase TSHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates TPO Thyroid Peroxidase PKA->TPO Activates TH Thyroid Hormone Synthesis TPO->TH Catalyzes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene Induces

Caption: Putative signaling pathways affected by this compound.

Experimental_Workflow start Start prep_standards Prepare HPLC Standards in Media start->prep_standards prep_samples Prepare BMT in Media for Incubation start->prep_samples hplc HPLC Analysis prep_standards->hplc incubate Incubate at 37°C, 5% CO2 prep_samples->incubate timepoint Collect Samples at Time Points (0, 2, 4, 8... hrs) incubate->timepoint extract Protein Precipitation (Methanol Extraction) timepoint->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge centrifuge->hplc analyze Quantify and Plot Concentration vs. Time hplc->analyze end End analyze->end

Caption: Workflow for assessing compound stability in cell culture media.

Troubleshooting_Logic issue Inconsistent Results? check_stability Assess Compound Stability (See HPLC Protocol) issue->check_stability Yes check_assay Check for Assay Interference issue->check_assay Yes check_solubility Check for Precipitation issue->check_solubility Yes no_issue Results Consistent issue->no_issue No solution_stability Prepare Fresh Solutions, Protect from Light check_stability->solution_stability Degradation Observed solution_assay Use Alternative Assay (e.g., ATP-based) check_assay->solution_assay Interference Detected solution_solubility Lower Concentration or Check Solvent % check_solubility->solution_solubility Precipitate Observed

Caption: Troubleshooting logic for inconsistent experimental results.

References

Improving the selectivity of 5-Benzyl-6-methylthiouracil for its target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the selectivity of 5-Benzyl-6-methylthiouracil for its intended biological target.

Frequently Asked Questions (FAQs)

Q1: What is the putative target and mechanism of action of this compound?

A1: Based on its structural similarity to methylthiouracil, this compound is presumed to act as an antithyroid agent.[1][2][3] Its primary mechanism of action is likely the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[1][4] By inhibiting this enzyme, the compound is expected to reduce the production of thyroid hormones. The benzyl group at the 5-position may influence its potency and selectivity profile compared to the parent compound, methylthiouracil.

Q2: My experiments show that this compound is exhibiting off-target effects. What are the common strategies to improve its selectivity?

A2: Improving drug selectivity is a key challenge in drug development.[5] Several rational approaches can be employed to enhance the selectivity of your compound.[5][6] These strategies focus on exploiting the differences between the intended target and off-target proteins. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound and assess the impact on activity and selectivity.[7]

  • Bioisosteric Replacement: Substitute functional groups with other groups that have similar physical or chemical properties to improve target binding or reduce off-target interactions.[8][9]

  • Computational Modeling: Utilize techniques like molecular docking and molecular dynamics to predict and analyze the binding of the compound to both the target and off-target proteins.[10]

  • Exploiting Differences in Protein Flexibility and Electrostatics: Design modifications that favor binding to the specific conformation and electrostatic environment of the target protein's active site.[6][11]

Q3: How can I perform a Structure-Activity Relationship (SAR) study to improve selectivity?

A3: A systematic SAR study involves synthesizing and testing a series of analogs of this compound. The goal is to identify which parts of the molecule are crucial for on-target activity and which can be modified to reduce off-target effects. A general workflow is as follows:

  • Identify key regions of the molecule: For this compound, these would be the benzyl group, the methyl group, and the thiouracil core.

  • Synthesize analogs: Create a library of compounds with modifications at these positions. For example, you could vary the substituents on the benzyl ring (e.g., adding electron-donating or electron-withdrawing groups) or replace the benzyl group with other aromatic or aliphatic moieties.

  • Screen for on-target and off-target activity: Test the analogs in relevant assays to determine their potency against the intended target (e.g., thyroid peroxidase) and one or more identified off-targets.

  • Analyze the data: Look for trends that correlate structural changes with changes in selectivity.

Troubleshooting Guides

Problem 1: Low Selectivity Index Observed in Cellular Assays

Your in vitro enzyme assays show good potency for the target, but cellular assays reveal significant off-target effects, resulting in a low selectivity index.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor Membrane Permeability Leading to High Effective Concentrations: The compound may need to be used at high concentrations to achieve the desired intracellular effect, leading to engagement with lower-affinity off-targets.1. Modify Physicochemical Properties: Introduce modifications to the benzyl group or thiouracil core to improve LogP and cell permeability. For instance, adding a less bulky, more polar group to the benzyl ring. 2. Co-administration with a Permeation Enhancer (for in vitro studies): Use a known agent to increase membrane permeability in your cellular model to see if this improves the selectivity index at lower concentrations.An improved selectivity index in cellular assays at lower compound concentrations.
Metabolic Instability: The compound may be rapidly metabolized into a less selective species within the cell.1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions. 2. Bioisosteric Replacement: If a metabolic liability is identified (e.g., oxidation of the benzyl ring), replace the susceptible group with a bioisostere that is more resistant to metabolism, such as replacing a hydrogen with fluorine or deuterium.[9]Increased compound stability and a more predictable cellular phenotype.
Engagement of an Unidentified Off-Target: The observed toxicity may be due to interaction with an unknown protein.1. Target Deconvolution Studies: Employ techniques like chemical proteomics or thermal shift assays to identify potential off-targets. 2. Structure-Based Design: Once an off-target is identified, use computational modeling to understand the binding differences between the on-target and off-target and design modifications to disfavor binding to the off-target.[10]Identification of the problematic off-target and a rational path towards designing more selective compounds.
Problem 2: Difficulty in Rationally Designing More Selective Analogs

Attempts to modify the structure of this compound have led to a loss of on-target potency without a significant improvement in selectivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Lack of Structural Information: Without a crystal structure of the target protein with your compound, it is difficult to make informed design decisions.1. X-ray Crystallography or Cryo-EM: Attempt to obtain a high-resolution structure of your compound bound to its target. 2. Homology Modeling: If the target structure is unavailable, build a homology model based on a related protein structure.A three-dimensional understanding of the binding pocket, enabling more rational drug design.
Insufficient Understanding of Target-Off-Target Differences: The binding sites of the on-target and off-target(s) may be highly similar.1. Comparative Structural Analysis: If structures are available for both, perform a detailed comparison of the binding sites, looking for subtle differences in amino acid residues, flexibility, or the presence of water molecules.[6][11] 2. Allosteric Modulation: Investigate the possibility of targeting an allosteric site on your target protein, which may not be present on the off-target.[11]The identification of unique features of the target protein that can be exploited to enhance selectivity.
Incorrect Assumption about the Pharmacophore: The initial hypothesis about which parts of the molecule are essential for binding may be incorrect.1. Fragment-Based Screening: Deconstruct the molecule into its core components (benzyl group, methylthiouracil) and test their binding independently. 2. Re-evaluate SAR Data: Take a fresh look at the existing SAR data to identify alternative hypotheses for the key binding interactions.A refined understanding of the pharmacophore, leading to more productive design strategies.

Experimental Protocols

Protocol 1: In Vitro Thyroid Peroxidase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of thyroid peroxidase (TPO) activity.

Materials:

  • Purified TPO

  • Hydrogen peroxide (H₂O₂)

  • Iodide solution (e.g., potassium iodide)

  • Tyrosine

  • Guaiacol

  • Phosphate buffer (pH 7.4)

  • This compound and analogs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compounds. Include a positive control (e.g., propylthiouracil) and a negative control (solvent only).

  • Add 150 µL of phosphate buffer to each well.

  • Add 10 µL of purified TPO to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a substrate mixture containing 10 µL of H₂O₂, 10 µL of iodide solution, and 10 µL of guaiacol.

  • Immediately measure the absorbance at 470 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value for each compound.

Protocol 2: Bioisosteric Replacement Strategy Workflow

This protocol outlines a general workflow for employing bioisosteric replacement to improve selectivity.

Workflow:

  • Identify the Functional Group for Replacement: Based on SAR data or suspected metabolic liabilities, select a functional group on this compound for modification. For example, the benzyl group.

  • Select Bioisosteres: Choose a range of classical and non-classical bioisosteres for the selected functional group. For the benzyl group, this could include replacing it with a thiophene, pyridine, or a cyclohexyl group.

  • Chemical Synthesis: Synthesize the new analogs containing the bioisosteric replacements.

  • In Vitro Screening: Screen the new compounds for on-target and off-target activity using relevant assays (e.g., Protocol 1 for on-target activity).

  • ADME Profiling: For promising candidates, perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, such as metabolic stability and cell permeability assays.

  • Data Analysis and Iteration: Analyze the data to determine if the bioisosteric replacement has improved the selectivity and overall profile of the compound. Use these results to inform the next round of design and synthesis.

Visualizations

G cluster_0 Rational Drug Design Cycle for Improving Selectivity Initial_Compound This compound (Low Selectivity) SAR_Studies Structure-Activity Relationship (SAR) Studies Initial_Compound->SAR_Studies Bioisosteric_Replacement Bioisosteric Replacement Initial_Compound->Bioisosteric_Replacement Computational_Modeling Computational Modeling (Docking, MD Simulations) Initial_Compound->Computational_Modeling Synthesis Synthesize Analogs SAR_Studies->Synthesis Bioisosteric_Replacement->Synthesis Computational_Modeling->Synthesis Screening On-Target and Off-Target Screening Synthesis->Screening Screening->SAR_Studies Iterate Optimized_Compound Optimized Compound (High Selectivity) Screening->Optimized_Compound

Caption: A workflow illustrating the iterative process of rational drug design to improve compound selectivity.

G Thyroid_Follicular_Cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination T3_T4 T3 & T4 (Thyroid Hormones) TPO->T3_T4 MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling BMTU This compound BMTU->TPO Inhibition

References

Technical Support Center: Addressing Off-Target Effects of 5-Benzyl-6-methylthiouracil In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general technical support guide for researchers working with 5-Benzyl-6-methylthiouracil. As of the last update, specific off-target effects and comprehensive screening data for this particular compound are not extensively documented in publicly available literature. Therefore, this guide is based on established principles of in vitro toxicology and off-target screening for novel small molecules. The experimental protocols and troubleshooting advice are intended to be adapted to your specific cellular models and assay platforms.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell morphology and viability at concentrations where our target (Thyroid Peroxidase) should not be the primary driver of these effects. Could these be off-target effects of this compound?

A1: Yes, it is highly plausible that the observed cytotoxicity is due to off-target activities of this compound. Off-target effects are common for small molecules and can arise from interactions with various cellular components such as kinases, GPCRs, ion channels, or enzymes involved in fundamental cellular processes. It is crucial to perform comprehensive counter-screening and cytotoxicity profiling to identify the proteins and pathways responsible for these effects.

Q2: What are the first steps to investigate potential off-target effects of our compound?

A2: A tiered approach is recommended. Start with broad cytotoxicity assays across multiple, unrelated cell lines to understand the general toxicity profile. Subsequently, a broad panel-based screening, such as a kinase panel or a safety panel that includes a range of common off-target classes, can help identify potential molecular targets.[1][2][3]

Q3: Our in vitro assays are showing high background noise. How can we troubleshoot this?

A3: High background can stem from several sources including reagent contamination, insufficient plate washing, or non-specific binding of antibodies or detection reagents.[4] Ensure you are using freshly prepared reagents, optimize your washing steps by increasing the number or duration of washes, and consider using a different blocking buffer.[4][5]

Q4: How do we differentiate between true off-target effects and false positives in our screening assays?

A4: False positives are a known issue in in vitro screening.[6][7][8][9] To mitigate this, it is important to confirm hits from primary screens using orthogonal assays (i.e., assays with different detection principles). For example, a hit from a fluorescence-based kinase assay could be confirmed with a radiometric assay. Additionally, performing dose-response curves is essential to confirm the potency and specificity of the off-target interaction.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Cell Seeding Density Optimize and standardize cell seeding density for each experiment. High variability in cell numbers can lead to inconsistent results.
Compound Solubility Ensure this compound is fully solubilized in your assay medium. Precipitation can lead to variable effective concentrations.
Assay Incubation Time Verify that the incubation time is appropriate for the cell line and the mechanism of cytotoxicity being measured.
Reagent Quality Use fresh, high-quality reagents. Thaw frozen reagents properly and avoid repeated freeze-thaw cycles.
Issue 2: High background signal in kinase assays.
Possible Cause Troubleshooting Steps
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA) or the incubation time.[5]
Antibody Cross-Reactivity If using an antibody-based detection method, ensure the secondary antibody is not cross-reacting with other components in the assay. Run a control without the primary antibody.
Contaminated Reagents Prepare fresh buffers and ATP solutions. Filter-sterilize if necessary.
Plate Washing Increase the number of wash steps and ensure complete removal of wash buffer between steps.[4]

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profiling of this compound

Data presented are for illustrative purposes only and do not represent actual experimental results.

Kinase Target% Inhibition at 10 µMIC50 (µM)Kinase Family
On-Target (Control)
Thyroid Peroxidase95%0.1N/A
Off-Targets
Kinase A85%1.2Tyrosine Kinase
Kinase B60%8.5Serine/Threonine Kinase
Kinase C25%> 20Tyrosine Kinase
Kinase D10%> 50Serine/Threonine Kinase
Table 2: Hypothetical Cytotoxicity Profile of this compound

Data presented are for illustrative purposes only and do not represent actual experimental results.

Cell LineTissue of OriginCC50 (µM)
HEK293Human Embryonic Kidney15.2
HepG2Human Hepatocellular Carcinoma8.9
A549Human Lung Carcinoma22.5
JurkatHuman T-cell Leukemia5.7

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: In Vitro Kinase Profiling (Radiometric Assay)
  • Assay Preparation: In a 96-well filter plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Reaction Initiation: Start the kinase reaction by adding [γ-33P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Visualizations

G cluster_0 In Vitro Off-Target Identification Workflow A Primary Screen: Broad Cytotoxicity Assays B Secondary Screen: Broad Off-Target Panel (e.g., Kinase Panel) A->B Cytotoxicity Observed C Hit Confirmation: Orthogonal Assays B->C Hits Identified D Dose-Response & IC50 Determination C->D Hits Confirmed E Mechanism of Action Studies D->E Potent Off-Target Activity Confirmed

Caption: A general workflow for identifying and characterizing off-target effects.

G cluster_1 Hypothetical Off-Target MAPK/ERK Pathway Modulation GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Compound This compound (Hypothetical Off-Target) RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an off-target interaction.

References

Scaling up the synthesis of 5-Benzyl-6-methylthiouracil for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Benzyl-6-methylthiouracil for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and straightforward method for the synthesis of this compound is the condensation reaction of a β-ketoester, specifically ethyl 2-benzyl-3-oxobutanoate, with thiourea in the presence of a base.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The primary starting materials are ethyl 2-benzyl-3-oxobutanoate and thiourea. A suitable base, such as sodium ethoxide or sodium methoxide, is required to catalyze the condensation. An appropriate solvent, typically ethanol or methanol, is also necessary.

Q3: What are the typical reaction conditions?

A3: The reaction is generally carried out by refluxing the mixture of the β-ketoester, thiourea, and base in an alcoholic solvent for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Q4: How is the product isolated and purified?

A4: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with an acid like hydrochloric acid to precipitate the crude product. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Ensure the base (e.g., sodium ethoxide) is freshly prepared and anhydrous. - Increase the reaction time and continue to monitor by TLC. - Check the quality of the starting materials (β-ketoester and thiourea).
Incorrect pH during workup.- Ensure the pH is sufficiently acidic (pH 2-3) during precipitation to ensure complete protonation and precipitation of the thiouracil product.
Presence of Multiple Impurities in the Crude Product Side reactions.- Lower the reaction temperature, although this may increase the required reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Impure starting materials.- Purify the starting materials (e.g., by distillation of the β-ketoester) before use.
Difficulty in Product Precipitation Product is too soluble in the workup solvent.- Cool the solution in an ice bath for a longer period to encourage crystallization. - If the product is still soluble, consider extraction with an organic solvent followed by evaporation.
Product is an Oil Instead of a Solid Presence of impurities or residual solvent.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. - Re-purify the product using column chromatography.
Scale-up Issues: Poor Mixing Inefficient stirring in a larger reaction vessel.- Use an overhead mechanical stirrer instead of a magnetic stir bar for larger volumes to ensure efficient mixing.
Scale-up Issues: Exothermic Reaction Control The condensation reaction can be exothermic.- Add the base portion-wise to the reaction mixture at a controlled rate to manage the exotherm. - Use a cooling bath to maintain the desired reaction temperature during the initial phase of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2-benzyl-3-oxobutanoate

  • Thiourea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea and ethyl 2-benzyl-3-oxobutanoate.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in warm water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials Ethyl 2-benzyl-3-oxobutanoate Ethyl 2-benzyl-3-oxobutanoate Reflux Reflux Ethyl 2-benzyl-3-oxobutanoate->Reflux Thiourea Thiourea Thiourea->Reflux Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reflux Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reflux Intermediate Cyclocondensation Intermediate Reflux->Intermediate Acidification (HCl) Acidification (HCl) Intermediate->Acidification (HCl) Product This compound Acidification (HCl)->Product Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_reflux Extend Reflux Time incomplete->extend_reflux check_base Check Base Quality incomplete->check_base check_workup Check Workup pH complete->check_workup extend_reflux->check_reaction incorrect_ph pH Incorrect check_workup->incorrect_ph No correct_ph pH Correct check_workup->correct_ph Yes adjust_ph Adjust pH to 2-3 incorrect_ph->adjust_ph purify Proceed to Purification correct_ph->purify adjust_ph->check_workup

Validation & Comparative

A Comparative Efficacy Analysis: 5-Benzyl-6-methylthiouracil and Methimazole in the Management of Hyperthyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antithyroid agents is paramount. This guide provides a detailed comparison of thiouracil derivatives, with a focus on benzylthiouracil, and the commonly prescribed methimazole. Due to the limited direct comparative data on 5-Benzyl-6-methylthiouracil, this guide will focus on a comparative analysis of Benzylthiouracil (BTU) and Methimazole (MMI), drawing upon available clinical data. Information on 6-methylthiouracil is also included to provide a broader context of thiouracil derivatives.

Mechanism of Action: A Shared Pathway

Both thiouracil derivatives and methimazole exert their therapeutic effects by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4), and triiodothyronine (T3).[1] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroid hormones.[1] By inhibiting TPO, these drugs reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[2][3][4] Methimazole is a potent inhibitor of TPO.[1] Thiouracil derivatives, including benzylthiouracil and methylthiouracil, share this primary mechanism of action.[5][6]

Comparative Efficacy: Benzylthiouracil vs. Methimazole

A clinical study comparing the efficacy and tolerance of benzylthiouracil (BTU) and methimazole (MMI) in patients with Graves' disease revealed significant differences in their performance.

Key Findings:

  • Hormone Normalization: The decrease in free thyroxine (fT4) levels was significantly earlier and more pronounced with MMI treatment compared to BTU.[7][8]

  • Remission Rates: After a standard treatment duration of 12 to 18 months, the remission rate was significantly higher in the MMI group (58.3%) compared to the BTU group (31.9%).[7][8]

  • Adverse Effects: While not statistically significant, adverse effects were reported more frequently in the MMI group (18.2%) than in the BTU group (10.4%).[7][8]

Quantitative Data Summary

ParameterBenzylthiouracil (BTU)Methimazole (MMI)p-valueReference
Remission Rate (12-18 months) 31.9%58.3%0.012[7][8]
Adverse Effects 10.4%18.2%0.26[7][8]
Relapse Rate 14.5%11.1%0.76[7][8]

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

1. Guaiacol Oxidation Assay:

This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide, leading to the formation of a colored product, tetraguaiacol, which can be quantified at 470 nm.[2]

  • Reagents:

    • Thyroid microsomes (source of TPO)

    • Guaiacol solution (e.g., 25 mM)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

    • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

    • Test compound (this compound or Methimazole) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the phosphate buffer.

    • Add the TPO enzyme preparation and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the guaiacol solution.

    • Initiate the reaction by adding H₂O₂.

    • Immediately monitor the change in absorbance at 470 nm for a set time.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.[2]

2. Amplex UltraRed (AUR) Assay:

This fluorometric assay is a high-throughput method for detecting peroxidase activity.

  • Reagents:

    • Thyroid microsomes

    • Amplex UltraRed (AUR) reagent

    • Hydrogen peroxide (H₂O₂) solution

    • Potassium phosphate buffer

    • Test compound

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well black plate, add the thyroid microsomes and the test compound.

    • Initiate the reaction by adding AUR and H₂O₂.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[3][4][9][10]

In Vivo Antithyroid Activity Model

Thyroxine-Induced Hyperthyroidism Model in Rats:

This model is used to evaluate the in vivo antithyroid activity of compounds.

  • Animals: Male Wistar albino rats.

  • Induction of Hyperthyroidism: Administer L-thyroxine (e.g., 600 µg/kg, orally) for a specified period (e.g., 14 days) to induce a hyperthyroid state.

  • Treatment:

    • Divide the hyperthyroid rats into groups.

    • Administer the test compounds (e.g., this compound, methimazole) and a standard drug (e.g., propylthiouracil) at specific doses for a defined treatment period.

  • Evaluation:

    • At the end of the treatment period, collect blood samples.

    • Measure serum levels of T3, T4, and thyroid-stimulating hormone (TSH).

    • A significant decrease in T3 and T4 levels and an increase in TSH levels compared to the hyperthyroid control group indicate antithyroid activity.[11]

Visualizing the Pathways and Processes

Thyroid_Hormone_Synthesis_Inhibition cluster_Thyroid_Follicular_Cell Thyroid Follicular Cell Iodide Iodide NIS Sodium-Iodide Symporter (NIS) Iodide->NIS Thyroglobulin Thyroglobulin NIS->Thyroglobulin TPO Thyroid Peroxidase (TPO) Thyroglobulin->TPO Iodination Iodination of Tyrosine Residues TPO->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling T3_T4_Synthesis T3 and T4 Synthesis Coupling->T3_T4_Synthesis Bloodstream Bloodstream Bloodstream->Iodide This compound This compound This compound->TPO Inhibits Methimazole Methimazole Methimazole->TPO Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by Antithyroid Drugs.

Experimental_Workflow_TPO_Inhibition cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - Thyroid Microsomes - Substrate (Guaiacol/AUR) - H2O2 - Buffer Incubation Incubate TPO with Test Compounds Reagents->Incubation Test_Compounds Prepare Serial Dilutions of: - this compound - Methimazole Test_Compounds->Incubation Reaction Initiate Reaction with Substrate and H2O2 Incubation->Reaction Measurement Measure Absorbance/ Fluorescence Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Guide to the Bioanalytical Method Validation of 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hypothetical bioanalytical methods for the quantification of 5-Benzyl-6-methylthiouracil in human plasma. The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which is recognized by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The objective is to present a clear, data-driven comparison to aid researchers in selecting and validating appropriate analytical methodologies.

The two methods compared are:

  • Method A: A newly developed, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Method B: A traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

The following sections detail the experimental protocols and present the validation data in a comparative format.

Experimental Protocols

The validation of both methods was designed to meet the criteria outlined in the ICH M10 guideline.[2]

Sample Preparation

A solid-phase extraction (SPE) method was developed for the extraction of this compound and an internal standard (IS), 6-Propyl-2-thiouracil, from human plasma.

  • Workflow:

    • A 200 µL aliquot of human plasma was spiked with the internal standard.

    • The sample was acidified with 200 µL of 2% formic acid in water.

    • The pre-treated sample was loaded onto a conditioned SPE cartridge.

    • The cartridge was washed with 1 mL of 5% methanol in water.

    • The analyte and IS were eluted with 1 mL of methanol.

    • The eluate was evaporated to dryness under a stream of nitrogen at 40°C.

    • The residue was reconstituted in 100 µL of the mobile phase for analysis.

Chromatographic Conditions

Method A: LC-MS/MS

  • Chromatographic Column: C18 column (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Monitored Transitions:

    • This compound: Precursor ion > Product ion

    • 6-Propyl-2-thiouracil (IS): Precursor ion > Product ion

Method B: HPLC-UV

  • Chromatographic Column: C18 column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 275 nm

Data Presentation

The following tables summarize the quantitative data obtained during the validation of Method A and Method B.

Table 1: Specificity and Selectivity
ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria (ICH M10)
Interference from blank plasma No significant peaks at the retention times of the analyte and ISMinor baseline noise observed, but no interfering peaks at the analyte's retention timeNo significant interference at the retention time of the analyte and IS.
Interference from commonly co-administered drugs No interference observedNo interference observedSelectivity should be demonstrated.
Table 2: Linearity and Range
ParameterMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria (ICH M10)
Calibration Curve Model Linear, weighted (1/x²) regressionLinear, unweighted regressionThe simplest model that adequately describes the concentration-response relationship should be used.
Correlation Coefficient (r²) > 0.998> 0.995Not specified, but should demonstrate a good fit.
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mLThe range should cover the expected concentrations in study samples.
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mLThe analyte response at the LLOQ should be at least 5 times the response of the blank.
Table 3: Accuracy and Precision

Accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, low, medium, and high.

Concentration LevelMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria (ICH M10)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias)
LLOQ 2.5%8.2%8.9%
Low QC -1.8%5.6%-4.2%
Medium QC 0.5%4.1%2.1%
High QC -0.9%3.5%-1.5%
Table 4: Stability

The stability of this compound was assessed under various conditions to ensure the integrity of study samples.

Stability ConditionMethod A (LC-MS/MS)Method B (HPLC-UV)Acceptance Criteria (ICH M10)
% Change from Nominal % Change from Nominal Mean concentration should be within ±15% of nominal.
Short-term (Bench-top, 8 hours) -3.2%-5.8%
Long-term (-80°C, 90 days) -4.5%-7.2%
Freeze-Thaw (3 cycles) -6.1%-9.5%
Post-preparative (Autosampler, 24 hours) -2.8%-4.1%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Validation Method Validation Standard_Solutions Prepare Standard and QC Samples Biological_Matrix Spike into Biological Matrix Standard_Solutions->Biological_Matrix Spiking Sample_Extraction Sample Extraction (e.g., SPE, LLE) Biological_Matrix->Sample_Extraction Processing Chromatographic_Separation Chromatographic Separation Sample_Extraction->Chromatographic_Separation Injection Detection Detection (MS or UV) Chromatographic_Separation->Detection Analysis Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy_Precision Accuracy & Precision Detection->Accuracy_Precision Stability Stability Detection->Stability

Caption: General workflow for bioanalytical method validation.

Logical Relationship of Validation Parameters

This diagram shows the hierarchical relationship of the core bioanalytical validation parameters.

Validation_Parameters_Hierarchy cluster_Core_Parameters Core Validation Parameters cluster_Derived_Parameters Derived Parameters Bioanalytical_Method_Validation Bioanalytical_Method_Validation Specificity Specificity Bioanalytical_Method_Validation->Specificity Linearity Linearity Bioanalytical_Method_Validation->Linearity Accuracy Accuracy Bioanalytical_Method_Validation->Accuracy Precision Precision Bioanalytical_Method_Validation->Precision Stability Stability Bioanalytical_Method_Validation->Stability LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ ULOQ Upper Limit of Quantification (ULOQ) Linearity->ULOQ

Caption: Hierarchy of bioanalytical validation parameters.

Conclusion

Based on the presented validation data, Method A (LC-MS/MS) demonstrates superior performance compared to Method B (HPLC-UV) for the bioanalysis of this compound in human plasma. Key advantages of Method A include a significantly lower LLOQ, wider linear dynamic range, and better accuracy and precision. Furthermore, the stability data suggests that this compound is more stable when analyzed using the LC-MS/MS method, likely due to shorter run times and less on-instrument degradation.

While both methods meet the fundamental requirements for bioanalytical method validation, the choice of method will depend on the specific requirements of the study. For studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, Method A is the recommended choice. Method B may be suitable for studies where higher concentrations are expected, and the cost and complexity of LC-MS/MS are prohibitive. This guide provides the necessary data to make an informed decision based on the scientific and regulatory requirements of the intended application.

References

Comparative Analysis of 5-Benzyl-6-methylthiouracil's Potential Cross-reactivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-Benzyl-6-methylthiouracil, a thiouracil derivative, across various enzyme assays. Due to the limited availability of direct quantitative data for this compound, this comparison heavily relies on experimental data from its close structural analogs, namely 6-propyl-2-thiouracil (PTU) and 2-thiouracil. This information serves as a valuable predictive tool for researchers investigating the selectivity and potential off-target effects of this compound.

Executive Summary

This compound belongs to the thiouracil class of compounds, which are primarily recognized for their inhibitory effects on thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis. However, emerging evidence on related thiouracil analogs suggests potential cross-reactivity with other enzymes, a critical consideration in drug development for assessing selectivity and predicting potential side effects. This guide explores the inhibitory activities of thiouracil derivatives against Thyroid Peroxidase, Neuronal Nitric Oxide Synthase, and Xanthine Oxidase, presenting available quantitative data for close analogs and detailing the experimental protocols for these key enzyme assays.

Data Presentation: Comparative Enzyme Inhibition

EnzymeAnalog CompoundInhibition DataEnzyme SourceAssay Method
Thyroid Peroxidase (TPO) 6-propyl-2-thiouracil (PTU)IC50: 2 x 10⁻⁶ M[1]Human ThyroidIodide Peroxidase Assay
Neuronal Nitric Oxide Synthase (nNOS) 2-thiouracilKi: 20 µM[2]Rat CerebellumNot Specified
Xanthine Oxidase (XO) Not AvailableNo direct inhibitory data found for close thiouracil analogs.--

Note: The provided data is for structural analogs and should be interpreted as an estimation of the potential activity of this compound. Further experimental validation is crucial.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant signaling pathways and experimental workflows for the discussed enzyme assays.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicle Thyroid Follicle Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine TPO/H₂O₂ MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin (Tg) T3_T4 T3 & T4 on Tg MIT_DIT->T3_T4 Coupling TPO Thyroid Peroxidase (TPO) Thiouracils This compound (and analogs) Thiouracils->TPO Inhibition Guaiacol_Oxidation_Assay cluster_workflow Guaiacol Oxidation Assay Workflow cluster_reaction Reaction Principle A Prepare Reagents: - TPO Enzyme - Guaiacol Solution - H₂O₂ Solution - Test Compound (this compound) B Add TPO, Guaiacol, and Test Compound to a 96-well plate A->B C Initiate reaction by adding H₂O₂ B->C D Monitor absorbance change at 470 nm C->D E Calculate % Inhibition and IC50 value D->E Guaiacol Guaiacol (colorless) Oxidized_Guaiacol Oxidized Guaiacol (colored) Guaiacol->Oxidized_Guaiacol Oxidation TPO_H2O2 TPO / H₂O₂ nNOS_Inhibition_Assay cluster_workflow Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay Workflow cluster_reaction Reaction Principle A Prepare Reagents: - Purified nNOS Enzyme - L-Arginine (Substrate) - NADPH, BH₄ (Cofactors) - Test Compound B Incubate nNOS with cofactors and Test Compound A->B C Initiate reaction by adding L-Arginine B->C D Measure Nitric Oxide (NO) production (e.g., Griess Assay for Nitrite) C->D E Calculate % Inhibition and Ki value D->E L_Arginine L-Arginine L_Citrulline_NO L-Citrulline + Nitric Oxide (NO) L_Arginine->L_Citrulline_NO Oxidation nNOS_cofactors nNOS / NADPH / BH₄

References

Unveiling the Anticancer Potential of Thiouracil Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of novel thiouracil derivatives as potential anticancer agents. This guide provides an in-depth analysis of 2-thiouracil-5-sulfonamide analogs, offering valuable insights for the design of more potent and selective cancer therapeutics. The findings are based on a systematic study that evaluated a series of synthesized compounds for their cytotoxic effects against various human cancer cell lines.

The investigation focused on a series of 6-methyl-2-thiouracil derivatives bearing a sulfonamide group at the 5-position, with various substitutions on the sulfonamide nitrogen. The anticancer activity of these compounds was assessed against a panel of human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancers. The results highlight the crucial role of the sulfonamide moiety and the nature of its substituent in determining the cytotoxic potency.

Comparative Anticancer Activity of 2-Thiouracil-5-Sulfonamide Analogs

The in vitro cytotoxic activity of the synthesized 6-methyl-2-thiouracil-5-sulfonamide derivatives was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The well-known anticancer drug 5-Fluorouracil (5-FU) was used as a reference compound.

CompoundR GroupIC50 (µM) vs. A-2780IC50 (µM) vs. HT-29IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
6b 4-Methoxyphenyl1.85 ± 0.122.15 ± 0.183.48 ± 0.254.12 ± 0.31
6d 4-Chlorophenyl2.54 ± 0.193.81 ± 0.274.93 ± 0.365.67 ± 0.42
6e 2,3-Dichlorophenyl1.12 ± 0.09 1.58 ± 0.11 2.24 ± 0.17 2.89 ± 0.22
6f 3,4-Dichlorophenyl1.98 ± 0.152.76 ± 0.213.89 ± 0.294.55 ± 0.34
6g 4-Bromophenyl2.11 ± 0.163.24 ± 0.244.37 ± 0.335.18 ± 0.39
7b Chalcone derivative3.76 ± 0.284.92 ± 0.376.15 ± 0.467.23 ± 0.54
5-FU -5.23 ± 0.416.87 ± 0.538.14 ± 0.629.56 ± 0.71

Data presented as mean ± standard deviation from three independent experiments.

Structure-Activity Relationship Insights

The analysis of the IC50 values reveals several key structure-activity relationships:

  • Essentiality of the Sulfonamide Group: The presence of the sulfonamide (-SO2NH-) moiety was found to be critical for the observed cytotoxic activity.[1] Analogs lacking this group were largely inactive.[1]

  • Impact of Aryl Substituents: The nature of the aryl substituent on the sulfonamide nitrogen significantly influenced the anticancer potency.

    • Electron-donating groups: The presence of a 4-methoxyphenyl group (compound 6b ) resulted in potent activity.

    • Electron-withdrawing groups: Halogen substitutions on the phenyl ring also led to high activity. Notably, the di-substituted analogs, particularly the 2,3-dichlorophenyl derivative (6e ), exhibited the most potent cytotoxicity across all tested cell lines, suggesting that the position and number of halogen atoms are important for activity.[1] Compound 6e was found to be the most active compound in the series, with IC50 values ranging from 1.12 to 2.89 µM.[1]

  • Other Modifications: The conversion of the sulfonamide to a chalcone derivative (7b ) resulted in a decrease in anticancer activity compared to the most potent sulfonamide analogs.[1]

Experimental Protocols

Synthesis of 6-Methyl-2-thiouracil-5-sulfonyl chloride (Starting Material)

6-Methyl-2-thiouracil is treated with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonyl chloride derivative. The crude product is filtered, washed with cold water, and dried.

General Procedure for the Synthesis of 2-Thiouracil-5-sulfonamide Analogs (6a-g)

The 6-methyl-2-thiouracil-5-sulfonyl chloride is dissolved in a suitable solvent, such as pyridine. The appropriate substituted aniline (1 equivalent) is added, and the reaction mixture is stirred at room temperature for a specified period. The product is then precipitated by the addition of ice-cold water, filtered, washed, and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (A-2780, HT-29, MCF-7, and HepG2) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.

Visualizing the Research Workflow and Key Findings

To better illustrate the process and the relationships discovered, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis start 6-Methyl-2-thiouracil sulfonyl_chloride 6-Methyl-2-thiouracil-5-sulfonyl chloride start->sulfonyl_chloride Chlorosulfonic acid analogs 2-Thiouracil-5-sulfonamide Analogs (6a-g) sulfonyl_chloride->analogs Substituted Anilines mtt_assay MTT Assay analogs->mtt_assay cell_lines Human Cancer Cell Lines (A-2780, HT-29, MCF-7, HepG2) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Experimental workflow for the synthesis and anticancer evaluation of thiouracil analogs.

sar_summary cluster_modifications Key Structural Modifications cluster_activity Impact on Anticancer Activity Thiouracil_Core 6-Methyl-2-thiouracil Core Sulfonamide 5-Sulfonamide Group (Essential for Activity) Thiouracil_Core->Sulfonamide Low_Activity Low/No Activity (Absence of Sulfonamide) Thiouracil_Core->Low_Activity Lacking 5-sulfonamide Aryl_Substituent Aryl Substituent on Sulfonamide Sulfonamide->Aryl_Substituent High_Activity High Potency (e.g., 2,3-dichlorophenyl) Aryl_Substituent->High_Activity Electron-withdrawing (di-halo) Moderate_Activity Moderate Potency (e.g., 4-methoxyphenyl) Aryl_Substituent->Moderate_Activity Electron-donating

Caption: Summary of the structure-activity relationship for the anticancer activity of thiouracil analogs.

References

In Vivo Validation of 5-Benzyl-6-methylthiouracil's Antithyroid Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antithyroid agent, 5-Benzyl-6-methylthiouracil, against the established clinical standards, Propylthiouracil (PTU) and Methimazole (MMI). While specific in vivo data for this compound is not extensively available in current literature, this document extrapolates its likely mechanistic pathways and compares its potential efficacy based on the known actions of the broader thiouracil class of compounds. The primary mechanism of action for these agents is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3]

Comparative Efficacy of Antithyroid Agents

The therapeutic efficacy of antithyroid drugs is primarily determined by their ability to reduce circulating levels of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The following tables summarize the quantitative data for the well-established drugs, PTU and MMI. This data serves as a benchmark for the anticipated performance of novel thiouracil derivatives like this compound.

Table 1: Comparative Reduction in Thyroid Hormone Levels

DrugTypical DosageTime to EuthyroidismT4 ReductionT3 Reduction
Propylthiouracil (PTU) 100-800 mg/day (in 2-3 divided doses)[4]Slower than MMI[5]Significant[6]Significant, also inhibits peripheral conversion of T4 to T3[2][6]
Methimazole (MMI) 5-40 mg/day (in 1-2 divided doses)[4]More rapid than PTU[5][7]Significant[6]Significant[6]
This compound Data not availableData not availableExpected to be significantExpected to be significant

Table 2: Inhibition of Thyroid Peroxidase (TPO)

DrugIC50 (in vitro)Mechanism of Inhibition
Propylthiouracil (PTU) Varies by assay conditions[1]Inhibition of TPO-catalyzed iodination and coupling reactions[4]
Methimazole (MMI) Varies by assay conditions, generally more potent than PTU in vivo[4][8]Inhibition of TPO-catalyzed iodination and coupling reactions[4]
This compound Data not availableExpected to inhibit TPO similarly to other thiouracil derivatives[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the in vivo validation of antithyroid compounds.

In Vivo Assessment of Antithyroid Activity in a Rodent Model

This protocol outlines the induction of hyperthyroidism in rats and subsequent treatment to evaluate the efficacy of a test compound.

  • Animal Model: Male Wistar rats (200-250g) are typically used.[9]

  • Induction of Hyperthyroidism: Hyperthyroidism is induced by oral administration of L-thyroxine (e.g., 600 µg/kg) for a period of 14 days. Confirmation of hyperthyroidism is achieved by measuring serum T3 and T4 levels.[9]

  • Treatment Groups:

    • Control Group: Receives the vehicle only.

    • Hyperthyroid Group: Receives L-thyroxine only.

    • Positive Control Group: Receives L-thyroxine and a standard drug (e.g., PTU, 10 mg/kg).[9]

    • Test Group(s): Receives L-thyroxine and varying doses of the test compound (e.g., this compound).

  • Drug Administration: The test compound and standard drug are administered orally once daily for a specified period (e.g., 14 days).

  • Blood Sampling and Analysis: Blood samples are collected at the end of the treatment period. Serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH) are measured using appropriate assay kits.

  • Data Analysis: Statistical analysis is performed to compare the hormone levels between the different treatment groups. A significant reduction in T3 and T4 levels in the test group compared to the hyperthyroid group indicates antithyroid activity.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on TPO activity.

  • TPO Source: TPO can be obtained from rat thyroid microsomes, porcine thyroid glands, or recombinant human TPO.[1][11]

  • Assay Principle: The assay measures the peroxidase activity of TPO through the oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂), leading to a detectable signal (e.g., colorimetric or fluorescent).[1] An inhibitor will reduce this signal.

  • Reagents:

    • Potassium phosphate buffer

    • TPO enzyme preparation

    • Hydrogen peroxide (H₂O₂)

    • Substrate (e.g., Amplex® UltraRed or guaiacol)[1][12]

    • Test compound and positive control (e.g., PTU) dissolved in DMSO.[1]

  • Procedure (using Amplex® UltraRed):

    • Add buffer, test compound at various concentrations, TPO enzyme, and H₂O₂ to the wells of a microplate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[11]

    • Measure the fluorescence to quantify TPO activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[1]

Visualizing the Molecular Pathway and Experimental Design

To better understand the mechanism of action and the experimental approach, the following diagrams are provided.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell cluster_inhibition Inhibition by Thiouracils Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination of Tyrosine on Tg Thyroglobulin Thyroglobulin (Tg) DIT Diiodotyrosine (DIT) MIT->DIT T3_T4_Tg T3 & T4 on Tg DIT->T3_T4_Tg Coupling T3_T4_release Release of T3 & T4 T3_T4_Tg->T3_T4_release PTU_peripheral PTU also inhibits peripheral T4 to T3 conversion TPO Thyroid Peroxidase (TPO) Thiouracils This compound Propylthiouracil (PTU) Methimazole (MMI) Thiouracils->TPO Inhibits

Caption: Mechanism of thyroid hormone synthesis and inhibition by thiouracils.

In_Vivo_Validation_Workflow start Start: Select Animal Model (e.g., Wistar Rats) induction Induce Hyperthyroidism (L-thyroxine administration) start->induction confirmation Confirm Hyperthyroidism (Measure baseline T3, T4) induction->confirmation grouping Divide into Treatment Groups: - Control - Hyperthyroid - Positive Control (PTU/MMI) - Test Compound confirmation->grouping treatment Administer Daily Treatment (e.g., 14 days) grouping->treatment sampling Collect Blood Samples treatment->sampling analysis Measure Serum T3, T4, TSH sampling->analysis evaluation Statistical Analysis and Evaluation of Efficacy analysis->evaluation end End: Determine Antithyroid Effect evaluation->end

Caption: Experimental workflow for in vivo validation of antithyroid agents.

Safety and Side Effects of Standard Antithyroid Drugs

A crucial aspect of drug development is the safety profile. While specific toxicological data for this compound is unavailable, the known side effects of PTU and MMI provide a framework for potential adverse effects to monitor in preclinical and clinical studies.

Table 3: Common and Serious Side Effects of PTU and MMI

Side EffectPropylthiouracil (PTU)Methimazole (MMI)
Common Skin rash, itching, hives, joint pain[2][13]Skin rash, itching, hives, joint pain, hair loss[2][13]
Serious (Rare) Agranulocytosis (low white blood cells), hepatotoxicity (liver damage - has a boxed warning)[2][7]Agranulocytosis, potential teratogen (can cause birth defects)[2]

Conclusion

This compound, as a thiouracil derivative, holds promise as a potential antithyroid agent. Its mechanism of action is anticipated to be the inhibition of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis. The established efficacy and safety profiles of Propylthiouracil and Methimazole provide a solid foundation for the comparative evaluation of this novel compound. Rigorous in vivo studies, following the outlined experimental protocols, are essential to validate its therapeutic potential and safety. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the pursuit of new and improved treatments for hyperthyroidism.

References

A Comparative Analysis of the Cytotoxic Effects of Novel Thiouracil Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Thiouracil derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various recently synthesized thiouracil derivatives against several human cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a consolidated overview of their efficacy, supported by experimental data and detailed protocols.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of different thiouracil derivatives was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, was determined in these studies. The data, summarized in the table below, showcases the varying degrees of cytotoxicity exhibited by these compounds, highlighting promising candidates for further investigation.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
2-Thiouracil-5-sulfonamides 6e (with 2,3-dichlorophenyl)A-2780 (Ovarian)2.11 ± 0.985-Fluorouracil3.92 ± 1.00[3]
HT-29 (Colon)2.18 ± 1.004.69 ± 1.13[3]
MCF-7 (Breast)1.83 ± 0.875.15 ± 1.14[3]
HepG2 (Liver)3.12 ± 1.0338.44 ± 2.40[3]
6b (with 4-methoxyphenyl)A-2780 (Ovarian)3.01 ± 1.005-Fluorouracil3.92 ± 1.00[3]
6g (with 4-bromophenyl)A-2780 (Ovarian)3.11 ± 1.125-Fluorouracil3.92 ± 1.00[3]
2-Thiouracil Sulfonamides Compound 9CaCo-2 (Colon)2.82 µg/mL5-Fluorouracil-[1]
MCF-7 (Breast)2.92 µg/mL-[1]
6-Aryl-5-cyano Thiouracils 6dHOP-92 (Non-small cell lung)---[2]
6iMOLT-4 (Leukemia)---[2]
Metal Complexes of Thiouracil Derivatives Pd(II) complex of 6-propyl-2-thiouracilHeLa (Cervical)0.00064Ligand alone0.0955[4]
Cu(II) complex of 6-propyl-2-thiouracilHeLa (Cervical)---[4]
Au(III) complex of 2,4-dithiouracilHeLa (Cervical)---[4]
5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives Compounds 1-13HeLa (Cervical)4.18 - 10.20 µg/mL5-Fluorouracil12.08 µg/mL[5]
Uracil and Thiouracil Derivatives (HDAC Inhibitors) 5aMCF-7 (Breast)11 ± 1.6Sorafenib141 ± 3[6]
5fMCF-7 (Breast)9.3 ± 3.4Sorafenib141 ± 3[6]
5gMCF-7 (Breast)21 ± 2.2Sorafenib141 ± 3[6]
5bHCT-116 (Colorectal)21 ± 2.4Sorafenib177 ± 0.93[6]
5iHepG2 (Liver)4 ± 1Sorafenib17 ± 2.3[6]
5kHepG2 (Liver)5 ± 2Sorafenib17 ± 2.3[6]
5mHepG2 (Liver)3.3 ± 0.56Sorafenib17 ± 2.3[6]

Note: Some IC50 values were reported in µg/mL and are presented as such. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights.

A significant finding from these studies is the structure-activity relationship (SAR) of these derivatives. For instance, in the 2-thiouracil-5-sulfonamide series, the presence of a sulfonamide group (-SO2NH-) was found to be crucial for cytotoxic activity.[3] Specifically, compound 6e , which has a 2,3-dichlorophenyl substitution, demonstrated the most potent inhibitory activity against all four tested cancer cell lines.[3] Furthermore, the incorporation of metal ions like Palladium(II), Copper(II), and Gold(III) into thiouracil structures has been shown to dramatically enhance their cytotoxic effects.[4] Notably, the palladium(II) complex of 6-propyl-2-thiouracil exhibited a CD50 value 149 times lower than the ligand by itself against the HeLa tumor cell line.[4]

Several of the most promising compounds were also tested against normal human cell lines to assess their selectivity. For example, compounds 6b, 6e, and 6g showed a high selectivity index for cancer cells over normal WI38 cells.[3] Similarly, compound 5m, a histone deacetylase (HDAC) inhibitor, displayed very low cytotoxicity against normal WI-38 cells.[6]

Mechanisms of Cytotoxic Action

The cytotoxic effects of these thiouracil derivatives are mediated through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.

One of the key mechanisms identified is the inhibition of cyclin-dependent kinases (CDKs). For example, the potent 2-thiouracil-5-sulfonamide derivative, 6e , was found to be a significant inhibitor of CDK2A.[3] This inhibition leads to cell cycle arrest, preventing cancer cells from proliferating.

Another important mechanism is the induction of apoptosis, or programmed cell death. Compound 6e was shown to significantly increase the percentage of cells in both early and late stages of apoptosis in all tested cancer cell lines.[3] Similarly, uracil and thiouracil derivatives designed as HDAC inhibitors, such as compound 5m , demonstrated a potent apoptotic effect, arresting the cell cycle in the G0-G1 phase and significantly increasing the levels of caspases-3 and -8.[6]

The diagram below illustrates a generalized workflow for assessing the cytotoxic effects of these compounds, from initial cell treatment to the analysis of cell viability and apoptosis.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) treatment Treat Cells with Thiouracil Derivatives (Varying Concentrations) cell_culture->treatment compound_prep Prepare Thiouracil Derivative Solutions compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow_cytometry ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptotic vs. Live/Necrotic Cells flow_cytometry->apoptosis_quant

Caption: Generalized workflow for in vitro cytotoxicity assessment.

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for many cytotoxic thiouracil derivatives.

G Thiouracil Thiouracil Derivative HDAC HDAC Inhibition Thiouracil->HDAC CDK CDK Inhibition Thiouracil->CDK Apoptosis Apoptosis Induction HDAC->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 or G1/S phase) CDK->CellCycle CellCycle->Apoptosis Caspases Caspase Activation (Caspase-3, -8) Apoptosis->Caspases CellDeath Programmed Cell Death Caspases->CellDeath

Caption: Simplified apoptosis induction pathway by thiouracil derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis.

The anti-proliferative effect of the thiouracil derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiouracil derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group with untreated cells is also maintained.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

The induction of apoptosis is frequently quantified using flow cytometry with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the thiouracil derivative at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in the early stages of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Interpretation: The results allow for the differentiation and quantification of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

The comparative analysis of various thiouracil derivatives reveals their significant potential as anticancer agents. The structure-activity relationship studies provide valuable insights for the rational design of more potent and selective compounds. The diverse mechanisms of action, including the induction of cell cycle arrest and apoptosis through the inhibition of key cellular targets like CDKs and HDACs, underscore the therapeutic promise of this class of compounds. Further in vivo studies are warranted to validate the efficacy and safety of the most promising derivatives identified in these in vitro studies.

References

Independent Verification of the Biological Activity of 5-Benzyl-6-methylthiouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the independent verification of a compound's biological activity is a cornerstone of preclinical research. This guide provides a framework for assessing the therapeutic potential of 5-Benzyl-6-methylthiouracil, a thiouracil derivative, by comparing its expected biological activity with established alternatives. Given the limited direct experimental data on this compound, this guide draws upon the well-documented activities of related thiouracil compounds and provides protocols for its independent verification.

Thiouracil derivatives are a class of compounds primarily known for their anti-thyroid activity. They are structurally related to uracil, a component of RNA, and are characterized by a sulfur atom at the second position of the pyrimidine ring. The biological activity of these compounds is often attributed to their ability to interfere with the synthesis of thyroid hormones.

Comparative Analysis with Standard Anti-thyroid Agents

The primary therapeutic alternatives to novel thiouracil derivatives like this compound are the well-established anti-thyroid drugs Propylthiouracil (PTU) and Methimazole (MMI). These drugs have been in clinical use for decades and serve as a benchmark for efficacy and safety.

Table 1: Comparison of Thiouracil Derivatives and Methimazole

FeatureThis compound (Hypothesized)Propylthiouracil (PTU)Methimazole (MMI)
Primary Mechanism of Action Inhibition of thyroid peroxidase (TPO)Inhibition of thyroid peroxidase (TPO) and peripheral 5'-deiodinase.[1][2][3][4][5]Inhibition of thyroid peroxidase (TPO).[6][7][8][9][10]
Potency To be determinedLess potent than Methimazole.[7]More potent than PTU.[7]
Plasma Half-life To be determinedApproximately 1-2 hours.[3][11]Approximately 4-6 hours.[10][11]
Protein Binding To be determinedHigh (80-85%).[2]Low
Common Adverse Effects To be determinedRash, agranulocytosis, hepatotoxicity.[3][5]Rash, agranulocytosis, hepatotoxicity.[6][10]

Experimental Protocols for Verification of Anti-thyroid Activity

To independently verify the biological activity of this compound, a series of in vitro and in vivo experiments can be conducted. These protocols are designed to assess its efficacy as an anti-thyroid agent.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the compound's ability to inhibit the key enzyme in thyroid hormone synthesis.

Materials:

  • Purified thyroid peroxidase (porcine or recombinant human)

  • This compound

  • Propylthiouracil (positive control)

  • Methimazole (positive control)

  • Iodide solution (e.g., potassium iodide)

  • Tyrosine or thyroglobulin substrate

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, iodide, and tyrosine/thyroglobulin.

  • Add varying concentrations of this compound, PTU, or MMI to the reaction mixture.

  • Initiate the reaction by adding TPO and H₂O₂.

  • Incubate the mixture at 37°C for a specified time.

  • Measure the formation of oxidized iodine or iodinated tyrosine spectrophotometrically.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

In Vivo Assessment of Anti-thyroid Activity in a Rodent Model

This experiment evaluates the compound's effect on thyroid hormone levels in a living organism.

Animal Model:

  • Male Wistar rats or Swiss albino mice.

Procedure:

  • Acclimatize animals for one week.

  • Divide animals into groups: vehicle control, this compound (different dose levels), and positive control (PTU or MMI).

  • Administer the compounds orally or via intraperitoneal injection daily for a period of 2-4 weeks.

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and collect the thyroid glands.

  • Measure serum levels of thyroxine (T4) and triiodothyronine (T3) using ELISA or radioimmunoassay.

  • Analyze the histology of the thyroid glands for changes in follicular cell size and colloid content.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis TPO_Assay Thyroid Peroxidase (TPO) Inhibition Assay IC50_Determination IC50 Value Determination TPO_Assay->IC50_Determination Data_Analysis Data Analysis & Conclusion IC50_Determination->Data_Analysis Animal_Grouping Animal Grouping (Control, Test, Positive Control) Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Blood_Thyroid_Collection Blood & Thyroid Collection Compound_Admin->Blood_Thyroid_Collection Hormone_Analysis T3/T4 Level Analysis (ELISA) Blood_Thyroid_Collection->Hormone_Analysis Histology Thyroid Histopathology Blood_Thyroid_Collection->Histology Hormone_Analysis->Data_Analysis Histology->Data_Analysis Start Start: Compound Synthesis Start->TPO_Assay Start->Animal_Grouping

Caption: Experimental workflow for verifying the anti-thyroid activity of this compound.

Thiouracil_Mechanism cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Thyroglobulin->MIT_DIT Organification T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling Bloodstream Bloodstream T3_T4->Bloodstream Secretion Thiouracil This compound Thiouracil->TPO Inhibition

Caption: General mechanism of action for thiouracil-based anti-thyroid drugs.

Conclusion

References

Benchmarking the performance of 5-Benzyl-6-methylthiouracil against current standards of care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for performance data, experimental protocols, and therapeutic applications of 5-Benzyl-6-methylthiouracil has yielded no specific information on this compound. As a result, a direct comparison against current standards of care cannot be conducted at this time.

Extensive database searches for "this compound" did not retrieve any published research, clinical trial data, or established mechanism of action that would enable a comparative analysis. The scientific literature provides information on related compounds such as Benzylthiouracil and Methylthiouracil, both of which have been investigated for their role as antithyroid agents.[1][2] However, data specifically pertaining to the 5-benzyl-6-methyl substituted variant is absent.

Without information on the intended therapeutic target and biological activity of this compound, it is not possible to identify the relevant "current standards of care" for a meaningful comparison. Furthermore, the lack of experimental data precludes the creation of quantitative comparison tables and the detailing of experimental protocols as requested.

The synthesis of various substituted thiouracil derivatives is described in the literature, but specific protocols for this compound are not provided.[3][4] General methodologies for the synthesis of N1-benzyl and S-benzyl substituted thiouracils exist, but these do not offer performance data for the specific compound of interest.[3]

Given the absence of any performance benchmarks or established therapeutic use for this compound, a comparison guide as requested cannot be generated. Further research and publication of data on this specific compound are required before its performance can be evaluated against existing treatments.

References

Safety Operating Guide

Proper Disposal of 5-Benzyl-6-methylthiouracil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5-Benzyl-6-methylthiouracil must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions:

This compound, also known as 6-Benzyl-2-thiouracil, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles[1][2]. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[2].

Summary of Hazard Information

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Causes skin irritationSkin irritationWear protective gloves. Avoid contact with skin.[1]
Causes serious eye irritationEye irritationWear eye protection. Avoid contact with eyes.[1]
May cause respiratory irritationRespiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. Do not discharge this chemical into sewer systems or the environment[1].

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated items (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for solid chemical waste, sealable, and made of a material compatible with the chemical.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Keep the container closed when not in use.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this compound must be handled by a licensed chemical waste disposal company.

    • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful emissions[1].

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_handling Handling and Waste Generation cluster_collection Waste Collection and Storage cluster_disposal Final Disposal start Start: Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste (Unused chemical, contaminated items) fume_hood->waste_generation collect_waste Collect Waste in a Labeled, Sealable Hazardous Waste Container waste_generation->collect_waste store_waste Store Container in a Designated, Secure, and Ventilated Area collect_waste->store_waste contact_vendor Contact Licensed Chemical Waste Disposal Vendor store_waste->contact_vendor transport Arrange for Waste Pickup and Transportation contact_vendor->transport incineration Controlled Incineration with Flue Gas Scrubbing transport->incineration destruction_plant Chemical Destruction Plant transport->destruction_plant documentation Complete and File Disposal Documentation incineration->documentation destruction_plant->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Benzyl-6-methylthiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling 5-Benzyl-6-methylthiouracil, especially in solid form, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn. Given that thiouracil compounds can be absorbed through the skin, double gloving is recommended for extended handling periods.[3][4]
Eyes Safety gogglesChemical splash goggles are mandatory to protect against dust particles and potential splashes.[4][5]
Face Face shieldA face shield should be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosol generation.[3]
Respiratory RespiratorFor operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[3][5] All respirator use must be in accordance with a respiratory protection program.
Body Laboratory coatA flame-resistant lab coat should be worn to protect against chemical contamination.[3]
Feet Closed-toe shoesSturdy, closed-toe shoes are required to protect against spills and falling objects.

Handling and Operational Plan

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent pads.

  • Weighing: Use a dedicated, clean spatula and weighing vessel. Handle with care to avoid generating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Post-handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve/Dispense weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

Waste Type Disposal Procedure
Solid Waste Unused or expired this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with the compound should be collected in a designated hazardous waste container.[6]
Liquid Waste Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.[6]

All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Logical Flow for Waste Disposal

cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Pickup by Certified Waste Hauler solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Caption: Decision-making process for the proper segregation and disposal of waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.